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Acetyl-Hirudin (55-65) (sulfated) Documentation Hub

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  • Product: Acetyl-Hirudin (55-65) (sulfated)
  • CAS: 125441-01-2

Core Science & Biosynthesis

Foundational

Biochemical properties of Acetyl-Hirudin (55-65) (sulfated)

Biochemical Profile & Technical Guide: Acetyl-Hirudin (55-65) (Sulfated) Executive Summary: The Exosite Specialist Acetyl-Hirudin (55-65) (sulfated) represents a precision biochemical tool derived from the C-terminal tai...

Author: BenchChem Technical Support Team. Date: February 2026

Biochemical Profile & Technical Guide: Acetyl-Hirudin (55-65) (Sulfated)

Executive Summary: The Exosite Specialist

Acetyl-Hirudin (55-65) (sulfated) represents a precision biochemical tool derived from the C-terminal tail of the leech anticoagulant protein, hirudin.[1][2] Unlike direct active-site inhibitors (e.g., argatroban), this peptide functions as a "paralog" inhibitor , targeting the Anion-Binding Exosite I (fibrinogen recognition site) of thrombin.[1]

Its defining feature is the post-translational sulfation of Tyrosine 63. This modification is not merely structural; it is a thermodynamic anchor that enhances binding affinity by approximately one order of magnitude compared to its non-sulfated counterpart. For researchers, this peptide serves as a critical control in coagulation studies, a model for designing bivalirudin-type drugs, and a probe for mapping thrombin’s allosteric regulation.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

The peptide corresponds to residues 55 through 65 of the native hirudin sequence, N-terminally acetylated to enhance stability against aminopeptidases and mimic the native protein backbone continuity.

Sequence Identity
  • Sequence (1-Letter): Ac-DFEEIPEEY(SO3H)LQ-OH[1][2]

  • Sequence (3-Letter): Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH[1][2][3][4]

  • CAS Number: 125441-01-2[1][2][3][4]

  • Molecular Weight: ~1533.5 Da (Free acid basis)[1]

Key Structural Motifs
ResidueRole in Thrombin Binding
Asp55, Glu57, Glu58 Electrostatic Steering: These acidic residues create a negatively charged surface that complements the highly positive charge density of Thrombin’s Exosite I.
Phe56 Hydrophobic Anchor: Buries into a specific hydrophobic pocket on the thrombin surface, contributing significantly to binding energy.
Tyr63 (Sulfated) The "Locking" Mechanism: The sulfate group forms a critical salt bridge with Lys81 and a hydrogen bond with Tyr76 of thrombin. This interaction accounts for the >10-fold affinity increase over non-sulfated variants.

Part 2: Mechanism of Action (The Thrombin Interface)

The inhibition mechanism of Acetyl-Hirudin (55-65) is distinct from catalytic site inhibitors.[1][2] It operates via steric hindrance and allosteric modulation .

  • Exosite Blockade: By occupying Exosite I, the peptide physically blocks the docking of bulky substrates like fibrinogen and Protease-Activated Receptors (PARs) .

  • Catalytic Independence: It does not occlude the active site (Ser195/His57/Asp102). Therefore, small chromogenic substrates (e.g., S-2238) can still be hydrolyzed by the thrombin-peptide complex, a critical distinction for assay design.[1][2]

Visualization: The Molecular Handshake

ThrombinInteraction cluster_peptide Acetyl-Hirudin (55-65) cluster_thrombin Thrombin Surface Phe56 Phe56 HydroPocket Hydrophobic Pocket Phe56->HydroPocket Hydrophobic Interaction AcidicPatch Asp55, Glu57, Glu58 (Anionic Core) ExositeI Exosite I (Cationic Patch) AcidicPatch->ExositeI Electrostatic Steering Tyr63 Tyr63-SO3 (Sulfated) Lys81 Lys81 / Tyr76 Tyr63->Lys81 Salt Bridge (High Affinity) Substrate Fibrinogen / PAR-1 ExositeI->Substrate Blocked by Peptide

Figure 1: Mechanistic map of the Acetyl-Hirudin (55-65) interaction with Thrombin.[1][2] The sulfated Tyrosine (Red) provides the critical high-affinity lock via Lys81.[1][2]

Part 3: Kinetic & Thermodynamic Profile

The sulfation of Tyr63 is the single most important determinant of potency for C-terminal hirudin fragments.

Comparative Binding Affinity ( / )
CompoundDescriptionAffinity (

)
Relative Potency
Native Hirudin (Full Length) Binds Active Site + Exosite I~20 fM (

M)
100,000x
Acetyl-Hirudin (55-65) Sulfated Binds Exosite I Only ~50 - 150 nM Reference
Acetyl-Hirudin (55-65) Non-Sulfated Binds Exosite I Only~1 - 3 µM~0.05x (Weak)
Hirugen (53-64) Sulfated Slightly longer C-tail fragment~0.2 - 1 nM~100x

Insight: While full-length hirudin is femtomolar due to the "two-site" binding (active site + exosite), the 55-65 fragment relies solely on the exosite.[1][2] The presence of the sulfate group improves affinity by 20-30 fold compared to the non-sulfated form, making it a viable inhibitor for physiological studies where full blockage is not required or where specific exosite probing is the goal.

Part 4: Experimental Protocols

Handling & Solubilization
  • Challenge: The peptide is highly acidic (multiple Glu/Asp residues).

  • Solvent: Dissolve in sterile distilled water or 50 mM Tris-HCl (pH 7.4).

  • Caution: Avoid highly acidic buffers (

    
     pH 4.0) for extended periods, as the sulfate ester on Tyr63 is acid-labile  and can hydrolyze, reverting the peptide to its low-affinity non-sulfated form.[1]
    
  • Storage: Lyophilized powder at -20°C. Aliquots in solution should be stored at -80°C and avoid freeze-thaw cycles .

Functional Assay: Fibrinogen Clotting Inhibition

Note: Do NOT use a standard chromogenic substrate (e.g., S-2238) assay to measure inhibition, as this peptide does not block the active site for small molecules.[1]

Objective: Verify bioactivity by measuring the prolongation of Thrombin Time (TT).

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Thrombin: Human

    
    -thrombin (0.5 NIH Units/mL final).[1]
    
  • Substrate: Purified Human Fibrinogen (2 mg/mL).

  • Inhibitor: Acetyl-Hirudin (55-65) Sulfated (Serial dilutions: 0 to 10 µM).[1][2]

Workflow:

AssayWorkflow Step1 Prepare Reagents (Keep on Ice) Step2 Incubation Thrombin + Peptide (10 min @ 37°C) Step1->Step2 Mix Step3 Add Fibrinogen (Start Timer) Step2->Step3 Initiate Step4 Measure Clot Time (Turbidity @ 405nm) Step3->Step4 Record

Figure 2: Workflow for Thrombin Time (TT) inhibition assay. Pre-incubation is critical to allow exosite equilibration.

Protocol Steps:

  • Pre-incubation: Mix 50 µL of Thrombin solution with 50 µL of Peptide (various concentrations). Incubate at 37°C for 10 minutes.

  • Initiation: Add 100 µL of pre-warmed Fibrinogen solution.

  • Detection: Measure the time to clot formation (using a fibrometer) or monitor turbidity increase at 405 nm in a plate reader.

  • Analysis: Plot Clotting Time vs. Log[Peptide]. Determine

    
    .[5][6]
    
    • Expected Result: Dose-dependent prolongation of clotting time.[1][2]

Part 5: Synthesis & Stability Challenges

The Sulfation Bottleneck: Synthesizing sulfated peptides is chemically demanding. The sulfate group (


) on Tyrosine is sensitive to the acidic conditions typically used in Solid Phase Peptide Synthesis (SPPS) for cleavage (e.g., 95% TFA).[1]
  • Synthesis Strategy: Often requires using "building blocks" like Fmoc-Tyr(SO3)-OH with carefully controlled cleavage conditions, or post-synthetic sulfation (less specific).[1][2]

  • QC Check: When purchasing or synthesizing, verify the presence of the sulfate group via Mass Spectrometry (ESI-MS) .

    • Sulfated Mass: M (Non-sulfated) + 80 Da.

    • Desulfation Artifact: If the peak corresponds to the non-sulfated mass, the reagent is degraded and will exhibit poor affinity.

References

  • Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622–4628.

  • Skrzypczak-Jankun, E., et al. (1991).[1] Structure of the hirudin-thrombin complex.[7][8] Nature, 355, 748–751.

  • Maraganore, J. M., et al. (1989). Design and characterization of hirulogs: a novel class of bivalency peptides that inhibit thrombin.[9] Biochemistry, 29(30), 7095–7101.

  • DiMaio, J., et al. (1990). Anticoagulant activity of synthetic peptide fragments of hirudin.[10][11][12][13][14] Journal of Medicinal Chemistry. (Demonstrates the critical role of sulfation in C-terminal fragments).

  • Sigma-Aldrich / Merck. (n.d.).[1] Product Specification: Hirudin Fragment 54-65 (Sulfated).[1][2][14][15][16]

Sources

Exploratory

Acetyl-Hirudin (55-65) (sulfated) in thrombosis and hemostasis research

The Molecular Scalpel for Thrombin Exosite I Executive Summary Acetyl-Hirudin (55-65) (sulfated) is a synthetic peptide fragment derived from the C-terminal tail of the leech protein hirudin. Unlike full-length hirudin o...

Author: BenchChem Technical Support Team. Date: February 2026

The Molecular Scalpel for Thrombin Exosite I

Executive Summary

Acetyl-Hirudin (55-65) (sulfated) is a synthetic peptide fragment derived from the C-terminal tail of the leech protein hirudin. Unlike full-length hirudin or the drug bivalirudin, this peptide does not bind the catalytic active site of thrombin. Instead, it serves as a highly specific antagonist for Exosite I (the fibrinogen recognition site).

For researchers, this molecule is a "molecular scalpel." It allows for the decoupling of thrombin’s catalytic turnover (amidolytic activity) from its macromolecular substrate recognition (clotting activity). This guide details the mechanistic basis, comparative kinetics, and a self-validating experimental protocol for using this peptide in thrombosis research.

Part 1: Mechanistic Foundation
1.1 The Thrombin Architecture & Binding Mode

Thrombin functions through two distinct domains:[1][2][3]

  • The Active Site (Catalytic Triad): Cleaves Arg-Gly bonds.

  • Exosite I (Anion-Binding Exosite): A positively charged surface patch that steers large substrates (Fibrinogen, PAR-1, Thrombomodulin) into position.

Acetyl-Hirudin (55-65) binds exclusively to Exosite I. It mimics the acidic C-terminal tail of native hirudin.

Sequence: Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3)-Leu-Gln-OH

1.2 The Critical Role of Sulfation (Tyr63)

The sulfation of Tyrosine at position 63 (corresponding to Tyr63 in wild-type hirudin) is the thermodynamic anchor of this interaction.

  • Mechanism: The sulfate group (

    
    ) forms a high-energy salt bridge with the basic residues of Thrombin Exosite I (specifically Arg73, Arg75, and Arg77).
    
  • Kinetic Impact: Sulfation improves binding affinity (

    
    ) by approximately 10 to 100-fold  compared to the non-sulfated analog.
    

ThrombinMechanism Thrombin Thrombin Enzyme ActiveSite Active Site (Catalytic) Thrombin->ActiveSite ExositeI Exosite I (Substrate Docking) Thrombin->ExositeI AcHirudin Ac-Hirudin (55-65) (Sulfated) AcHirudin->ExositeI High Affinity Binding (Blocks Docking) Fibrinogen Fibrinogen (Substrate) Fibrinogen->ExositeI Blocked by Peptide SmallSubstrate Small Chromogenic Substrate (e.g., S-2238) SmallSubstrate->ActiveSite Uninhibited Access (Catalysis Proceeds)

Figure 1: Mechanism of Action. The peptide blocks Exosite I, preventing Fibrinogen docking, while leaving the Active Site open for small molecules.

Part 2: Comparative Biochemistry

Researchers often choose between full-length hirudin, bivalirudin, and the 55-65 fragment. The choice dictates the experimental outcome.

Table 1: Comparative Binding Kinetics

ReagentTarget Site(s)Binding Affinity (

)
Primary Research Use
Native Hirudin Active Site + Exosite I~20 fM (Femtomolar)Total thrombin shutdown.
Bivalirudin Active Site + Exosite I~2 nM (Nanomolar)Reversible inhibition; clinical modeling.
Ac-Hirudin (55-65) Sulfated Exosite I Only ~50 - 150 nM Allosteric studies; Exosite mapping.
Ac-Hirudin (55-65) Non-sulfated Exosite I Only~2 - 5 µMLow-affinity control; crystallography.

Note:


 values are approximate and buffer-dependent. The sulfated peptide is significantly more potent than the non-sulfated version.
Part 3: Experimental Protocol (Self-Validating)

To prove that your Ac-Hirudin (55-65) is working correctly (and is specifically targeting the exosite), you must perform a Differential Inhibition Assay .

Hypothesis: The peptide should prolong clotting time (Fibrinogen assay) but should not significantly inhibit the hydrolysis of a small chromogenic substrate (S-2238).

3.1 Materials
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (final conc. 1 nM).
    
  • Inhibitor: Ac-Hirudin (55-65) Sulfated (Titration range: 0 to 1000 nM).

  • Substrate A (Chromogenic): S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Substrate B (Clotting): Purified Fibrinogen (2 mg/mL).

3.2 Workflow: The "Decoupling" Validation
  • Reconstitution: Dissolve Ac-Hirudin (55-65) in water to 1 mM stock. Critical: Avoid phosphate buffers initially as they can interfere with some salt-bridge interactions.

  • Incubation: Mix Thrombin (1 nM) with Ac-Hirudin (varying conc.) for 10 minutes at 37°C.

  • Branch A (Chromogenic Readout):

    • Add S-2238 (100 µM).

    • Monitor Absorbance at 405 nm (pNA release).

    • Expected Result: < 10% inhibition even at high peptide concentrations.

  • Branch B (Clotting Readout):

    • Add Fibrinogen.[3]

    • Measure time to clot formation (turbidity at 350 nm or mechanical coagulometer).

    • Expected Result: Dose-dependent prolongation of clotting time (

      
       nM).
      

ExperimentalWorkflow Prep Prepare Reagents (Thrombin + Ac-Hirudin 55-65) Incubate Incubate 10 min @ 37°C Prep->Incubate Split Split Sample Incubate->Split AssayA Assay A: Chromogenic (+ S-2238) Split->AssayA AssayB Assay B: Clotting (+ Fibrinogen) Split->AssayB ResultA Result: NO Inhibition (Active Site Open) AssayA->ResultA ResultB Result: STRONG Inhibition (Exosite Blocked) AssayB->ResultB

Figure 2: The Differential Inhibition Workflow. This protocol confirms the peptide's specificity for Exosite I.

Part 4: Handling & Stability (Critical)

The sulfotyrosine residue is chemically labile. Improper handling leads to desulfation, rendering the peptide 100x less potent.

  • pH Sensitivity: The sulfate ester is acid-labile. Never expose the peptide to pH < 5.0. Avoid TFA (Trifluoroacetic acid) during any purification or repurification steps.

  • Storage: Lyophilized powder is stable at -20°C. Once reconstituted, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

  • Quality Control: If experimental potency drops, check the mass spectrum. A loss of 80 Da indicates desulfation (

    
     loss).
    
References
  • Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622–4628.

  • Skrzypczak-Jankun, E., et al. (1991). Structure of the hirugen and hirulog 1 complexes of alpha-thrombin. Journal of Molecular Biology, 221(4), 1379–1393.

  • Ni, F., et al. (1990). Thrombin-bound conformation of the C-terminal fragments of hirudin determined by transferred nuclear Overhauser effects.[4] Biochemistry, 29(18), 4479–4489.[4]

  • Lane, D. A., et al. (2005). Hemostasis and Thrombosis: Basic Principles and Clinical Practice. Lippincott Williams & Wilkins. (Contextual reference for Exosite I function).

Sources

Foundational

The C-Terminal Tail of Hirudin (55-65): A Master-Key to Thrombin Inhibition

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Hirudin, a naturally occurring polypeptide from the salivary glands of the medicinal leech Hirudo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hirudin, a naturally occurring polypeptide from the salivary glands of the medicinal leech Hirudo medicinalis, stands as the most potent and specific natural inhibitor of thrombin discovered to date.[1][2] This in-depth technical guide dissects the biological significance of a critical region within this molecule: the C-terminal amino acid sequence (55-65). We will explore the intricate molecular interactions that govern its potent anticoagulant activity, provide detailed methodologies for its characterization, and discuss its profound implications for the development of novel antithrombotic therapeutics.

Introduction: Unveiling the Power of a Peptide Fragment

Hirudin is a 65-amino acid polypeptide with a molecular weight of approximately 7 kDa.[1][3] Its remarkable anticoagulant properties stem from its ability to form a high-affinity, non-covalent, and near-irreversible 1:1 stoichiometric complex with α-thrombin, the key serine protease in the blood coagulation cascade.[3][4] This interaction effectively abolishes thrombin's ability to convert fibrinogen to fibrin, a crucial step in clot formation.[5][6]

While the full-length hirudin molecule engages thrombin at multiple points, extensive research has revealed that its C-terminal tail, specifically the amino acid sequence 55-65, plays a pivotal and distinct role in this inhibition. This fragment interacts with a non-catalytic site on thrombin known as the anion-binding exosite I (ABE I) or fibrinogen recognition site.[7][8] This interaction is critical for the high specificity and affinity of hirudin for thrombin.[9]

The Molecular Ballet: Hirudin (55-65) and Thrombin Interaction

The binding of the hirudin (55-65) sequence to thrombin's ABE I is a prime example of exquisite molecular recognition. This interaction is predominantly electrostatic, driven by the abundance of acidic residues in the peptide fragment and a cluster of basic residues on the thrombin surface.

Key Amino Acid Residues and Their Contributions

Structure-activity relationship studies have pinpointed several key residues within the hirudin (55-65) sequence that are indispensable for its inhibitory function.[10]

  • Phenylalanine at position 56 (Phe56), Glutamic acid at position 57 (Glu57), Isoleucine at position 59 (Ile59), Proline at position 60 (Pro60), and Leucine at position 64 (Leu64) have been identified as critical for the inhibition of thrombin-induced platelet activation.[11] Substitution of these residues leads to a significant reduction in anticoagulant activity, suggesting their direct involvement in binding to thrombin or maintaining the optimal conformation for interaction.[10]

  • Sulfated Tyrosine at position 63 (Tyr63): The post-translational sulfation of Tyr63 dramatically enhances the inhibitory potency of the peptide.[11] This modification introduces a strong negative charge that significantly contributes to the electrostatic attraction with the positively charged ABE I.[2] Studies have shown that the inhibitory activity is greater with sulfation at position 63 compared to position 62.[12]

The Anion-Binding Exosite I (ABE I) of Thrombin

ABE I is a positively charged groove on the surface of thrombin, distinct from its catalytic active site.[8] It plays a crucial role in recognizing and binding not only fibrinogen but also other substrates and cofactors. The hirudin (55-65) peptide effectively acts as a competitive inhibitor at this site, preventing fibrinogen from binding and thereby halting the coagulation cascade.[7]

The interaction of the hirudin C-terminal tail with ABE I is so precise that it shields five spatially distant lysines on the thrombin B-chain (Lys21, Lys65, Lys77, Lys106, and Lys107).[13] The ability of hirudin-derived peptides to shield these lysines is quantitatively related to their anticoagulant activity.[13]

Characterizing the Anticoagulant Efficacy: Experimental Protocols

Validating the biological activity of hirudin (55-65) and its analogs requires a suite of robust and standardized assays. The following protocols provide a framework for the in vitro and in vivo characterization of these peptides.

In Vitro Anticoagulation Assays

These assays measure the ability of the peptide to prolong the clotting time of plasma.

3.1.1. Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: This assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Step-by-Step Methodology:

    • Prepare a series of dilutions of the hirudin (55-65) peptide in a suitable buffer (e.g., Tris-buffered saline).

    • Pre-warm citrated human plasma and the aPTT reagent (containing a contact activator and phospholipids) to 37°C.

    • In a coagulometer cuvette, mix 50 µL of plasma with 50 µL of the peptide dilution (or buffer for control).

    • Incubate the mixture for 3 minutes at 37°C.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

    • Initiate clotting by adding 50 µL of 25 mM calcium chloride solution.

    • Record the time taken for clot formation.

3.1.2. Thrombin Time (TT) Assay

  • Principle: This assay specifically measures the inhibition of the final step of coagulation – the conversion of fibrinogen to fibrin by thrombin.

  • Step-by-Step Methodology:

    • Prepare dilutions of the hirudin (55-65) peptide as described for the aPTT assay.

    • Pre-warm citrated human plasma and a standardized thrombin solution to 37°C.

    • In a coagulometer cuvette, mix 100 µL of plasma with 10 µL of the peptide dilution (or buffer for control).

    • Incubate for 1-2 minutes at 37°C.

    • Initiate clotting by adding 50 µL of the thrombin solution.

    • Record the time to clot formation.

In Vivo Models of Thrombosis

Animal models are crucial for evaluating the antithrombotic efficacy and safety profile of hirudin-derived peptides.

3.2.1. Ferric Chloride-Induced Arterial Thrombosis Model (Mouse)

  • Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to the formation of a thrombus.

  • Step-by-Step Methodology:

    • Anesthetize the mouse according to approved institutional protocols.

    • Surgically expose the carotid artery.

    • Administer the hirudin (55-65) peptide or vehicle control intravenously or subcutaneously at a predetermined time before injury.

    • Place a small piece of filter paper (1x2 mm) saturated with 10% ferric chloride solution on the adventitial surface of the artery for 3 minutes.

    • Remove the filter paper and monitor blood flow using a Doppler flow probe.

    • The time to complete occlusion of the artery is recorded as the primary endpoint.

Visualizing the Mechanism: Thrombin Inhibition by Hirudin (55-65)

The following diagram illustrates the key interactions between the hirudin C-terminal tail and thrombin, leading to the inhibition of fibrin clot formation.

Hirudin_Thrombin_Interaction Thrombin_Active_Site Catalytic Active Site Fibrinogen Fibrinogen Thrombin_Active_Site->Fibrinogen Cleaves Thrombin_ABE1 Anion-Binding Exosite I (ABE I) (Fibrinogen Recognition Site) Thrombin_ABE1->Fibrinogen Binds Hirudin_N_Terminus N-Terminal Domain Hirudin_N_Terminus->Thrombin_Active_Site Inhibits Catalytic Activity Hirudin_C_Terminus C-Terminal Tail (55-65) (Acidic Residues) Hirudin_C_Terminus->Thrombin_ABE1 Blocks Binding Site Fibrin Fibrin Clot Fibrinogen->Fibrin Forms

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Acetyl-Hirudin (55-65) (Sulfated)

Abstract The purification of Acetyl-Hirudin (55-65) (sulfated) presents a distinct chromatographic challenge due to the extreme acid lability of the tyrosine O-sulfate ester. Standard peptide purification protocols utili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of Acetyl-Hirudin (55-65) (sulfated) presents a distinct chromatographic challenge due to the extreme acid lability of the tyrosine O-sulfate ester. Standard peptide purification protocols utilizing 0.1% Trifluoroacetic Acid (TFA) often result in significant desulfation, yielding the inactive precursor. This application note details a robust, field-proven protocol utilizing a neutral pH ammonium acetate system to preserve sulfation integrity while achieving high resolution from synthesis impurities. We provide comparative data on buffer selection, column chemistry, and post-purification handling to ensure recovery of bioactive material.

Introduction & Molecule Characteristics[2][3][4][5][6][7][8]

Acetyl-Hirudin (55-65) is a C-terminal fragment of the leech protein hirudin, a potent thrombin inhibitor. The sulfation of Tyrosine-63 increases the binding affinity to the thrombin anion-binding exosite by more than 10-fold compared to the non-sulfated analog.

Chemical Profile[1][4][6][8][9]
  • Sequence: Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO₃H)-Leu-Gln-OH[1]

  • Formula: C₆₆H₉₂N₁₂O₂₈S

  • Molecular Weight: ~1547.6 Da (Sulfated) vs. ~1467.6 Da (Desulfated)

  • Isoelectric Point (pI): ~3.5 (Highly Acidic)

  • Hydrophobicity: Low (Highly polar due to 5 acidic residues + sulfate group).

The "Acid Trap" Mechanism

The sulfate ester bond on tyrosine is acid-labile.[2] In standard RP-HPLC mobile phases (pH < 2.0), the rate of hydrolysis follows first-order kinetics.

  • TFA (pH 2.0): Causes detectable desulfation within 30–60 minutes at room temperature.

  • Neutral (pH 6.5): Sulfate ester is stable for days.

Critical Directive: Avoid standard 0.1% TFA gradients for preparative work unless exposure time is strictly controlled (<15 min) and temperature is lowered to 4°C.

Critical Design Parameters

Stationary Phase Selection

Due to the high polarity of the peptide (multiple Glu/Asp residues), retention on standard C18 can be poor.

  • Recommended: C18 with Polar Endcapping or Phenyl-Hexyl .

    • Why: Phenyl-Hexyl columns offer

      
       interactions with the aromatic rings of Phe-56 and Tyr-63, providing alternative selectivity to separate the sulfated product from the desulfated impurity.
      
  • Pore Size: 100 Å or 120 Å (sufficient for this 1.5 kDa peptide).

Mobile Phase Selection
ParameterOption A: The "Safe" Route (Recommended)Option B: The "Resolution" Route (Risky)
Buffer 10-20 mM Ammonium Acetate (pH 6.0–6.5) 0.05% Trifluoroacetic Acid (pH ~2.2)
Modifier Acetonitrile (ACN)Acetonitrile (ACN)
Pros Near-zero desulfation; volatile salt.Sharper peaks; familiar selectivity.[3]
Cons Broader peaks; lower capacity.High risk of hydrolysis ; requires speed.

Experimental Protocols

Protocol A: Analytical Method Development (QC)

Objective: To assess purity and confirm the presence of the sulfate group without inducing degradation during analysis.

System: UHPLC or HPLC with DAD and ESI-MS. Column: C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3–5 µm. Temperature: 25°C (Do not heat).

Mobile Phase:

  • Solvent A: 20 mM Ammonium Acetate in Water (pH adjusted to 6.0 with dilute Acetic Acid).

  • Solvent B: 100% Acetonitrile.

Gradient:

Time (min) % B Flow (mL/min) Phase
0.0 5 1.0 Equilibration
2.0 5 1.0 Load
20.0 35 1.0 Elution Gradient
22.0 90 1.0 Wash

| 25.0 | 5 | 1.0 | Re-equilibration |

Detection:

  • UV: 214 nm (Amide bond) and 280 nm (Tyrosine).

  • MS (Critical): Negative Ion Mode .

    • Why: Sulfated peptides ionize efficiently in negative mode (

      
      ). In positive mode (
      
      
      
      ), the sulfate group is extremely labile in the source, often leading to a false "desulfated" signal. Look for mass 1546.6 Da .
Protocol B: Preparative Purification

Objective: Isolate >95% pure sulfated peptide from crude synthesis mixture.

Step 1: Sample Preparation

  • Dissolve crude peptide in 20 mM Ammonium Acetate (pH 7) .

  • Do not dissolve in pure water or dilute acid, as the local pH of the highly acidic peptide solution can induce auto-hydrolysis.

  • Filter through 0.22 µm PES membrane.

Step 2: Preparative Chromatography

  • Column: Prep C18 (e.g., 21.2 x 250 mm).

  • Flow Rate: 10–20 mL/min (system dependent).

  • Buffer System: Ammonium Acetate (as defined in Protocol A).

Gradient Strategy: Run a shallow gradient focused on the elution point determined in Protocol A.

  • Example: If elution is at 18% B, run a gradient from 10% B to 25% B over 40 minutes.

  • Note: The Sulfated species is more polar and typically elutes earlier than the Desulfated impurity in neutral pH conditions.

Step 3: Fraction Collection

  • Trigger collection based on UV 214 nm slope.

  • Immediate Action: Check fractions via MS (Negative Mode). Pool fractions containing

    
     1546.6 (or 
    
    
    
    ).
  • Discard fractions with mass 1466.6 (Desulfated).

Post-Purification Handling (Lyophilization)

Ammonium acetate is volatile, but "salt trapping" can occur.

  • Freeze: Deep freeze pooled fractions immediately to -80°C.

  • Lyophilize: Run cycle until dry.

  • Salt Exchange (Optional but Recommended):

    • If the final application requires a specific counter-ion (e.g., Sodium) or if residual acetate is problematic, re-dissolve the powder in water and perform a rapid desalting step using a size-exclusion column (e.g., Sephadex G-10) or Dialysis (100-500 Da MWCO) against water (pH 7.0).

Visualization of Workflows

Decision Logic: Buffer Selection

This diagram illustrates the critical decision path for preserving the sulfate group.

BufferSelection Start Start: Crude Ac-Hirudin(55-65) Check Primary Constraint: Acid Labile Sulfate Start->Check Decision Select Mobile Phase pH Check->Decision PathA Acidic (0.1% TFA, pH 2.0) Decision->PathA High Resolution (Traditional) PathB Neutral (Ammonium Acetate, pH 6.0) Decision->PathB High Stability (Recommended) ResultA Risk: Rapid Desulfation Result: Loss of Yield PathA->ResultA Selectivity Selectivity Check: Sulfated elutes BEFORE Desulfated PathB->Selectivity ResultB Stable Sulfate Ester Result: High Bioactivity Selectivity->ResultB

Caption: Decision matrix highlighting the risk of acidic buffers vs. the stability of neutral ammonium acetate systems.

Purification Workflow

Step-by-step process from crude to pure lyophilized powder.

PurificationFlow Crude Crude Peptide Dissolve in 20mM NH4OAc Filter Filter 0.22 µm Crude->Filter PrepLC Prep HPLC Col: Phenyl-Hexyl or C18 MP: NH4OAc / ACN Filter->PrepLC Detect Detection UV 214nm + MS (Neg Mode) PrepLC->Detect Pool Pool Fractions Target: m/z 1546 (Sulfated) Detect->Pool Collect Early Eluters Lyo Lyophilization (-80°C Condenser) Pool->Lyo Final Final QC >95% Purity Lyo->Final

Caption: Operational workflow for the preparative purification of sulfated Hirudin fragments.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting pH mismatch between sample and column.Ensure sample is dissolved in the starting mobile phase (Buffer A).
Loss of Sulfate (Mass -80 Da) Acid hydrolysis during run or storage.Switch to Ammonium Acetate pH 6.0. Avoid TFA. Store fractions at 4°C immediately.
Broad Peaks Lack of ion-pairing (Ammonium Acetate effect).Use a column with higher surface area or switch to Phenyl-Hexyl for better selectivity.
No MS Signal Positive mode fragmentation.Switch to Negative Ion Mode. Sulfated peptides are fragile in positive ESI.

References

  • Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622–4628.

  • Comparison of Mobile Phase Additives. (2023). Waters Corporation Application Notes. Detailed comparison of TFA vs. Formic Acid vs. Ammonium Acetate for peptide separations.

  • Yu, Y., et al. (2007).[4] A novel method for site-determination of tyrosine O-sulfation in peptides and proteins.[4] Nature Protocols, 2, 2068–2077. (Describes the lability of sulfation in MS).

  • Sigma-Aldrich Technical Data. (n.d.). Ac-Hirudin Fragment 55-65 Properties and Handling.

Sources

Application

Acetyl-Hirudin (55-65) (sulfated) as an anticoagulant for in vitro diagnostic assays

Abstract This technical guide outlines the application of Acetyl-Hirudin (55-65) (sulfated) —a synthetic C-terminal peptide of hirudin—as a specialized anticoagulant for In Vitro Diagnostic (IVD) assays. Unlike unfractio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the application of Acetyl-Hirudin (55-65) (sulfated) —a synthetic C-terminal peptide of hirudin—as a specialized anticoagulant for In Vitro Diagnostic (IVD) assays. Unlike unfractionated heparin (UFH) or EDTA, this peptide offers a unique mechanism of action: it selectively blocks the anion-binding Exosite I of thrombin without inhibiting the enzyme's catalytic active site. This property allows for the quantification of thrombin generation and enzymatic activity in plasma without the interference of fibrin clot formation. This guide provides validated protocols for reconstitution, stability management, and functional verification, specifically tailored for researchers developing chromogenic assays, complement studies, and cell-based biocompatibility screens.

Scientific Background & Mechanism[1][2][3][4][5][6]

The "Exosite I" Target

To use this reagent effectively, one must understand its distinction from native Hirudin or Bivalirudin.

  • Native Hirudin: Binds both the Active Site (catalytic triad) and Exosite I.[1] It totally shuts down thrombin activity.[2]

  • Acetyl-Hirudin (55-65): Binds only to Exosite I (the fibrinogen recognition site).

The Result: Thrombin is physically prevented from docking with Fibrinogen (preventing clotting), but the active site remains open. Small synthetic substrates (e.g., chromogenic peptides) can still enter the active site and be cleaved.

The Role of Tyrosine Sulfation

The sulfation of Tyrosine at position 63 (Tyr63) is not cosmetic; it is a critical determinant of potency.

  • Non-sulfated:

    
     in the nanomolar range.
    
  • Sulfated:

    
     drops to the picomolar range (~10-fold increase in affinity).
    
  • Mechanism: The sulfate group creates an electrostatic bridge with Lys81 on thrombin and induces a structural rearrangement that forces Phe56 of the peptide deeper into the hydrophobic pocket of thrombin.[3]

Mechanism Visualization

G cluster_0 Thrombin Molecule Thrombin Thrombin Enzyme Exosite Exosite I (Anion Binding) ActiveSite Active Site (Catalytic Triad) Peptide Acetyl-Hirudin (55-65) (Sulfated) Peptide->Exosite High Affinity Binding (Blocks Fibrinogen) Fibrinogen Fibrinogen (Clot Precursor) Fibrinogen->Exosite Blocked Chromogen Small Chromogenic Substrate Chromogen->ActiveSite Uninhibited Access (Signal Generated)

Figure 1: Mechanism of Action.[1] The peptide selectively blocks Exosite I, preventing Fibrinogen binding (clotting) while leaving the Active Site accessible for small-molecule signal generation.

Material Properties & Specifications

PropertySpecificationNotes
Sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OHAc-DFEEIPEEY(SO3)LQ
Molecular Weight ~1533.6 DaExact mass depends on counter-ion (often Ammonium)
Solubility Soluble in water > 1 mg/mLAvoid acidic buffers which may hydrolyze sulfate
Purity ≥ 95% (HPLC)Verify sulfation via Mass Spec if synthesizing
Storage (Solid) -20°CDesiccated.[2] Stable for >1 year.
Storage (Solution) -80°CAvoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Master Stock Preparation (1 mM)

Critical Step: Do not reconstitute directly in high-salt buffers. Use water or low-ionic strength buffer first.

  • Calculate Mass: For 1 mg of peptide (MW ~1534 g/mol ):

    
    
    (Example: 1 mg dissolved in 0.652 mL water = 1 mM)
    
  • Reconstitution: Add sterile, deionized water (pH 6.5–7.5). Vortex gently.

  • pH Check: Ensure pH is neutral. Acidic conditions (< pH 5) can cause desulfation over time.

  • Aliquot: Dispense into 20 µL or 50 µL aliquots in low-binding tubes.

  • Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C.

Protocol B: Preparation of "Clot-Free" Plasma for Assays

This protocol is for preparing plasma where you intend to measure thrombin generation chromogenically without fibrin interference.

  • Collection: Draw blood into Citrate tubes (standard blue top).

  • Centrifugation: Spin at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

  • Spiking:

    • Target Concentration: 50 µM (approx. 75 µg/mL). This provides a massive molar excess over physiological thrombin potential (~1.4 µM).

    • Calculation: Add 1 µL of 1 mM Master Stock to 19 µL of Plasma (1:20 dilution).

    • Note: For bulk plasma, add 50 µL Stock to 950 µL Plasma.

  • Incubation: Incubate at 37°C for 5 minutes to ensure equilibrium binding to any generated thrombin.

Protocol C: The "Dual-Check" Validation System (Self-Validating)

How do you know the peptide is working and is specifically the 55-65 fragment (not full Hirudin)?

Step 1: The Clot Block (Efficacy)

  • Mix 100 µL Spiked Plasma (from Protocol B) + 100 µL Thrombin Reagent (approx 5 U/mL).

  • Result: No clot should form for >300 seconds.

  • Control: Unspiked plasma should clot in <20 seconds.

Step 2: The Chromogenic Pass (Specificity)

  • Mix 100 µL Spiked Plasma + 100 µL Chromogenic Substrate (e.g., S-2238 or equivalent).

  • Add Thrombin (5 U/mL).

  • Result: Absorbance (OD 405nm) MUST increase rapidly.

  • Interpretation: If OD increases, the Active Site is OPEN (Peptide is correct). If OD does not increase, you have accidentally used Full-Length Hirudin or a Direct Thrombin Inhibitor (DTI) that blocks the active site.

Application Workflow: Chromogenic Thrombin Generation

This workflow is ideal for researchers studying coagulation kinetics who need to decouple "Thrombin Generation" from "Fibrin Polymerization."

Workflow Stock Reconstitute Peptide (1 mM Stock) Mix Spike Sample (50 µM Final) Stock->Mix Sample Citrated Plasma Sample Sample->Mix Trigger Add Trigger (TF / Phospholipids / Ca++) Mix->Trigger Incubate 5 min Branch Assay Readout Trigger->Branch Clot Turbidity / Clotting (600 nm) Branch->Clot BLOCKED (No Signal) Chrom Chromogenic Activity (405 nm) Branch->Chrom ACTIVE (Strong Signal)

Figure 2: Experimental Workflow. The peptide allows for the specific isolation of chromogenic signals by suppressing physical clot formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Plasma Clots Anyway Peptide DesulfationCheck stock age/pH. If stored in acidic buffer, the sulfate hydrolyzes. Re-order fresh peptide.
Plasma Clots Anyway Insufficient DoseThrombin generation can be explosive. Increase concentration to 100 µM.
No Chromogenic Signal Wrong Peptide UsedYou likely used Full-Length Hirudin or Bivalirudin. Verify reagent identity.
Low Solubility Incorrect pHEnsure reconstitution solvent is pH > 6.0. The peptide has acidic residues (Glu/Asp) and needs neutral pH to dissolve well.
Variable Results Calcium ChelationEnsure you are NOT using EDTA plasma if your trigger requires Calcium. Use Citrate and recalcify.

References

  • Maraganore, J. M., et al. (1989). "Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin." Biochemistry.

  • Skrzypczak-Jankun, E., et al. (1991). "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology.

  • Naski, M. C., et al. (1990). "Kinetics of the inhibition of alpha-thrombin by hirudin and hirudin peptides." Journal of Biological Chemistry.

  • Sigma-Aldrich. "Product Information: Acetyl-Hirudin (55-65) sulfated."

  • MedChemExpress. "Acetyl-Hirudin (55-65) (sulfated) Datasheet."

Sources

Method

Application Note: Utilizing Acetyl-Hirudin (55-65) (sulfated) for Uncompromised Platelet Aggregation Studies

Abstract & Introduction: The Anticoagulant's Critical Role In the intricate field of hemostasis research, in vitro platelet aggregation assays remain a cornerstone for diagnosing platelet function disorders and evaluatin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Anticoagulant's Critical Role

In the intricate field of hemostasis research, in vitro platelet aggregation assays remain a cornerstone for diagnosing platelet function disorders and evaluating the efficacy of anti-platelet therapeutics. The validity of these assays hinges on a foundational, yet often overlooked, parameter: the choice of anticoagulant. Standard anticoagulants, while effective at preventing clot formation, can introduce significant artifacts that confound the interpretation of platelet function. Calcium chelators like sodium citrate create a non-physiological, low-calcium environment, while indirect thrombin inhibitors like heparin can directly interfere with platelet signaling pathways[1].

This application note serves as a comprehensive technical guide for the use of Acetyl-Hirudin (55-65) (sulfated) , a highly specific, direct thrombin inhibitor, for platelet aggregation studies. By irreversibly neutralizing thrombin without perturbing essential ionic cofactors or requiring plasma components, this synthetic peptide fragment offers a superior alternative for obtaining physiologically relevant and artifact-free data. We will provide an in-depth look at its mechanism, field-proven protocols for its application, and critical insights for experimental design and troubleshooting.

The Challenge: Why Standard Anticoagulants Fall Short

The goal of anticoagulation in platelet studies is to prevent fibrin clot formation while preserving the native reactivity of platelets. However, common methods introduce significant variables:

  • Sodium Citrate (3.2% or 3.8%): This is the most widely used anticoagulant for coagulation testing. It functions by chelating extracellular calcium ions (Ca²⁺), a critical cofactor for multiple enzymes in the coagulation cascade. This depletion of Ca²⁺, however, directly impacts platelet function, as calcium signaling is pivotal for platelet activation, shape change, and aggregation[1]. Assays performed in citrated plasma do not reflect the true physiological environment.

  • Heparin: Heparin acts as an anticoagulant by binding to and potentiating the activity of antithrombin III, which then inactivates thrombin and Factor Xa. This indirect mechanism is problematic for platelet studies because heparin has known off-target effects, including the potential to induce platelet activation and aggregation, particularly in whole blood studies.

  • EDTA: This strong calcium chelator is unsuitable for platelet function tests as it completely inhibits platelet aggregation by sequestering the calcium necessary for glycoprotein IIb/IIIa receptor conformation.

The use of a direct, specific thrombin inhibitor that is independent of cofactors and does not alter the ionic environment is therefore essential for achieving the highest level of scientific integrity in platelet research.

Mechanism of Action: The Unrivaled Specificity of Acetyl-Hirudin (55-65) (sulfated)

Hirudin is a 65-amino acid polypeptide originally isolated from the salivary glands of the medicinal leech (Hirudo medicinalis) and is the most potent natural inhibitor of thrombin[2]. Its inhibitory mechanism is bimodal: its N-terminal domain binds to the catalytic active site of thrombin, while its acidic C-terminal tail binds with high affinity to thrombin's anion-binding exosite I . This exosite is a critical docking site for many of thrombin's substrates, including fibrinogen and the Protease-Activated Receptors (PARs) on the platelet surface[3][4].

Acetyl-Hirudin (55-65) (sulfated) is a synthetic peptide corresponding to the key C-terminal binding region of native hirudin[5]. Its mechanism relies on its potent and specific interaction with thrombin's exosite I.

  • High-Affinity Binding: The peptide sequence contains critical acidic and hydrophobic residues that form numerous electrostatic and hydrophobic interactions with exosite I[4].

  • The Role of Sulfation: The post-translational sulfation of Tyrosine-63 in native hirudin dramatically increases its binding affinity for thrombin. Synthetic Acetyl-Hirudin (55-65) mimics this by including a sulfated tyrosine residue, which is critical for its high potency as an inhibitor[4]. Recombinant hirudins that lack this modification have a significantly lower affinity for thrombin.

  • Direct & Irreversible Inhibition: Unlike heparin, it requires no plasma cofactors (like antithrombin) to function. It binds directly and stoichiometrically to thrombin, forming a near-irreversible complex that effectively removes thrombin from the system[5].

This targeted mechanism—blocking a key substrate interaction site—prevents thrombin from cleaving fibrinogen and activating platelets via PAR1, without affecting the catalytic site's activity on small synthetic substrates or interfering with other physiological processes[4].

Caption: Hirudin fragment binds to thrombin's exosite I.

Core Advantages in Platelet Research

The selection of Acetyl-Hirudin (55-65) provides a cascade of benefits that enhance the reliability and physiological relevance of platelet aggregation data.

FeatureAcetyl-Hirudin (55-65)Sodium CitrateHeparin
Mechanism Direct, irreversible thrombin exosite I inhibitorCa²⁺ ChelatorIndirect; potentiates Antithrombin III
Physiological Ca²⁺ MaintainedDepletedMaintained
Interference Minimal; highly specificAffects all Ca²⁺-dependent stepsCan cause platelet activation (HIT-like)
Spontaneous Aggregation Lower incidence than citrate or heparin[6][7]Can occur due to Ca²⁺ flux artifactsCan occur
Sample Stability Allows for longer sample storage post-collection[8]Max 4 hours recommended[8]Variable
Cofactor Requirement NoneNoneRequires Antithrombin III

Experimental Protocols & Workflows

Adherence to meticulous technique is paramount for reproducible results. The following protocols are designed to be self-validating systems.

Protocol 1: Reagent Preparation & Storage
  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized Acetyl-Hirudin (55-65) (sulfated) to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.

    • Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., 20 mM PBS, pH 7.4) to a convenient stock concentration (e.g., 1 mg/mL).

    • Mix by gentle swirling or inversion. Do not vortex , as this can cause peptide degradation or aggregation. Ensure the peptide is fully dissolved.

  • Storage:

    • Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to 3 years)[9].

    • Reconstituted Stock Solution: Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid waste and minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term use, the stock solution can be stored at 4°C for 2-7 days[10]. Avoid repeated freeze-thaw cycles.

Protocol 2: Blood Collection & Platelet-Rich Plasma (PRP) Preparation
  • Prepare Anticoagulant: Prepare a working solution of Acetyl-Hirudin (55-65) (sulfated) to achieve a final blood concentration of 25-50 µg/mL .

    • Rationale: This concentration range is effective for complete anticoagulation in studies using recombinant hirudin and provides a safe margin to inhibit any thrombin generated during venipuncture and processing[11].

  • Venipuncture:

    • Perform phlebotomy from a large antecubital vein using a 19- or 21-gauge needle with minimal stasis.

    • Discard the first 3-5 mL of blood to avoid collecting tissue factor and activated platelets from the puncture site.

    • Collect blood directly into a polypropylene tube containing the pre-aliquoted volume of the hirudin working solution (e.g., 9 parts blood to 1 part anticoagulant solution).

    • Immediately mix the blood with the anticoagulant by gentle inversion 3-5 times. Do not shake.

  • PRP Preparation (First Spin):

    • Process the whole blood sample within 1 hour of collection. Keep the sample at room temperature (20-24°C).

    • Centrifuge the anticoagulated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Rationale: This gentle spin pellets red and white blood cells while leaving the majority of platelets suspended in the plasma.

  • PRP Isolation:

    • Carefully aspirate the upper, platelet-rich plasma (PRP) layer using a plastic pipette, taking care not to disturb the buffy coat layer.

    • Transfer the PRP to a fresh, capped polypropylene tube.

    • Let the PRP rest at room temperature for at least 30 minutes before proceeding with aggregation studies to allow platelets to return to a resting state.

  • Platelet-Poor Plasma (PPP) Preparation (Second Spin):

    • Centrifuge the remaining blood at a higher speed (2000-2500 x g for 15 minutes ) to pellet the remaining platelets and cells.

    • Collect the supernatant (platelet-poor plasma, PPP). This will be used as the blank (100% transmission) in the aggregometer.

Caption: Workflow for PRP preparation using hirudin.

Protocol 3: Light Transmission Aggregometry (LTA)
  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm to 37°C.

    • Set the stir bar speed (typically 900-1200 rpm).

  • Calibration:

    • Pipette 450-500 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel. Set this as 100% light transmission.

    • Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in the sample channel. Set this as 0% light transmission.

  • Baseline Measurement:

    • Allow the PRP sample to equilibrate at 37°C with stirring for 1-2 minutes to establish a stable baseline.

  • Agonist Addition:

    • Add a small volume (typically 5-10 µL) of the platelet agonist (e.g., ADP, Collagen, TRAP-6) to the PRP cuvette.

    • Note: The final concentration of the agonist should be determined based on dose-response curves established in your laboratory.

  • Data Acquisition:

    • Record the change in light transmission for 5-10 minutes, or until the aggregation curve has reached a stable plateau.

    • The primary endpoint is the maximal aggregation (MA%), but slope and area under the curve (AUC) can also be valuable parameters.

Thrombin-Induced Platelet Activation Pathway

Understanding the pathway that Acetyl-Hirudin (55-65) blocks is key to interpreting results. Thrombin is the most potent activator of platelets, primarily signaling through PAR1 and PAR4 receptors.

G cluster_platelet Platelet Membrane Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Cleaves & Activates Hirudin Acetyl-Hirudin (55-65) (sulfated) Hirudin->Thrombin INHIBITS Gq Gq Protein PAR1->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Dense Tubular System (Ca²⁺ Store) IP3->Ca_Store Binds to Receptor PKC PKC DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release GPIIbIIIa_inactive Inactive GPIIb/IIIa Ca_Release->GPIIbIIIa_inactive Inside-Out Signaling PKC->GPIIbIIIa_inactive Inside-Out Signaling GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Binds Fibrinogen

Sources

Application

Revolutionizing Anticoagulant Development: Methodologies for Synthesizing Sulfated Hirudin Peptides

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Potent Anticoagulant Peptides In the landscape of anticoagulant therapeutics, sulfated hirud...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Potent Anticoagulant Peptides

In the landscape of anticoagulant therapeutics, sulfated hirudin peptides stand out for their high potency and specificity in inhibiting thrombin, a key enzyme in the blood coagulation cascade.[1][2] The presence of a sulfate group on a specific tyrosine residue is critical for this enhanced activity, making the synthesis of these modified peptides a pivotal process in drug discovery and development.[2][3] This application note provides a detailed overview of the primary methodologies for synthesizing sulfated hirudin peptides, offering in-depth protocols and expert insights to guide researchers in this complex field.

The synthesis of sulfated peptides presents a significant challenge due to the acid-labile nature of the sulfate ester bond.[4] This guide explores the two predominant strategies to overcome this hurdle: direct synthesis using a protected sulfated tyrosine building block and post-synthetic sulfation of the assembled peptide. Each approach has its distinct advantages and is suited for different research and development objectives.

I. Strategic Approaches to Sulfated Hirudin Peptide Synthesis

The journey to creating these potent anticoagulants begins with a choice between two fundamental synthetic philosophies. The selection of a particular strategy is dictated by factors such as the desired scale of synthesis, the complexity of the hirudin analogue, and the available laboratory resources.

Direct Solid-Phase Peptide Synthesis (SPPS) with Protected Sulfotyrosine

The direct incorporation of a pre-sulfated and protected tyrosine residue during solid-phase peptide synthesis (SPPS) is an elegant and efficient method for producing sulfated hirudin peptides.[5][6] This "building block" approach ensures the precise placement of the sulfate group and can lead to higher overall yields and purity.

The cornerstone of this strategy is the use of an Fmoc-protected tyrosine residue where the hydroxyl group is already sulfated and the sulfate moiety itself is protected. This prevents unwanted side reactions during peptide assembly. A common protecting group for the sulfate is the dichlorovinyl (DCV) group, which is stable under the conditions of Fmoc-SPPS but can be selectively removed later.[7]

Rationale for this approach:

  • Positional Integrity: Guarantees the sulfate group is on the intended tyrosine residue.

  • Efficiency: Can be more straightforward for longer and more complex peptide sequences.

  • Reduced Side Reactions: Minimizes the potential for non-specific sulfation of other residues.

spss_workflow Resin Solid Support (e.g., 2-Chlorotrityl resin) AA1 Couple first Fmoc-amino acid Resin->AA1 Deprotect1 Fmoc Deprotection (e.g., Piperidine) AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 AA2 Couple next Fmoc-amino acid Wash1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 Wash2 Wash Deprotect2->Wash2 sY Couple Fmoc-Tyr(SO3-DCV)-OH Wash2->sY Deprotect3 Fmoc Deprotection sY->Deprotect3 Wash3 Wash Deprotect3->Wash3 Continue Continue Synthesis Wash3->Continue Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., cold TFA) Continue->Cleavage DCV_Removal Sulfate Deprotection (e.g., Hydrogenolysis) Cleavage->DCV_Removal Purify Purification (RP-HPLC) DCV_Removal->Purify Final Sulfated Hirudin Peptide Purify->Final

Caption: Workflow for Direct SPPS of Sulfated Peptides.

Post-Synthetic Sulfation

The key to this method is the selective sulfation of the target tyrosine residue's hydroxyl group after the full peptide has been assembled and cleaved from the solid support. A common and effective sulfating agent is the sulfur trioxide-pyridine complex (SO3·pyridine).[8]

Rationale for this approach:

  • Flexibility: Allows for the synthesis of both sulfated and non-sulfated versions of the peptide from a common precursor.

  • Accessibility: Does not require specialized, pre-modified amino acids.

  • Potential for Multiple Sulfations: Can be adapted to introduce more than one sulfate group, although with potential challenges in selectivity.

post_synthesis_workflow SPPS Synthesize Non-sulfated Hirudin Peptide via SPPS Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Purify1 Purify Non-sulfated Peptide (RP-HPLC) Cleavage->Purify1 Sulfation Chemical Sulfation (e.g., SO3-pyridine) Purify1->Sulfation Purify2 Purify Sulfated Peptide (RP-HPLC) Sulfation->Purify2 Final Sulfated Hirudin Peptide Purify2->Final

Caption: Workflow for Post-Synthetic Sulfation of Peptides.

II. Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis, purification, and characterization of sulfated hirudin peptides.

Protocol 1: Direct SPPS using Fmoc-Tyr(SO3-DCV)-OH

Objective: To synthesize a sulfated hirudin peptide fragment using an automated peptide synthesizer.

Materials:

  • Fmoc-amino acids

  • Fmoc-Tyr(SO3-DCV)-OH

  • 2-Chlorotrityl chloride resin

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 90% Trifluoroacetic acid (TFA), 5% triisopropylsilane (TIS), 5% water

  • Palladium catalyst (e.g., Pd/C) for hydrogenolysis

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin using DIPEA in DMF.

  • Peptide Chain Elongation: Perform automated SPPS cycles of Fmoc deprotection and amino acid coupling.

  • Incorporation of Sulfotyrosine: At the desired position, manually couple the Fmoc-Tyr(SO3-DCV)-OH using standard coupling reagents.

  • Completion of Synthesis: Continue automated synthesis until the full peptide sequence is assembled.

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail at 0°C for 2-4 hours.[4]

  • Sulfate Deprotection: After cleavage, dissolve the crude peptide in a suitable solvent and perform hydrogenolysis with a palladium catalyst to remove the DCV protecting group.

  • Purification: Purify the crude sulfated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Post-Synthetic Sulfation

Objective: To sulfate a pre-synthesized hirudin peptide.

Materials:

  • Purified, non-sulfated hirudin peptide

  • Sulfur trioxide-pyridine complex (SO3·pyridine)

  • Anhydrous DMF

  • Ammonium hydroxide solution

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized non-sulfated hirudin peptide in anhydrous DMF.

  • Sulfation Reaction: Add a 10-fold molar excess of SO3·pyridine to the peptide solution. Stir the reaction at room temperature for 4-6 hours.

  • Quenching: Quench the reaction by adding a small amount of ammonium hydroxide solution.

  • Purification: Directly purify the reaction mixture by RP-HPLC to separate the sulfated peptide from the unreacted starting material and byproducts.

  • Characterization: Analyze the purified fractions by mass spectrometry to confirm successful sulfation and determine the final purity.

III. Purification and Analytical Characterization

The successful synthesis of sulfated hirudin peptides is contingent upon rigorous purification and characterization.

Purification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. The more hydrophobic sulfated peptide will generally elute later than its non-sulfated counterpart.

Analytical Techniques

A suite of analytical methods is essential to confirm the identity, purity, and structural integrity of the synthesized sulfated hirudin peptides.

Analytical TechniquePurposeKey Findings
Mass Spectrometry (MS) To confirm the molecular weight and identify the presence of the sulfate group.A mass shift of +80 Da compared to the non-sulfated peptide indicates successful sulfation.[9]
Tandem MS (MS/MS) To determine the specific site of sulfation.Fragmentation patterns can pinpoint the modified tyrosine residue.[10]
Amino Acid Analysis To quantify the amino acid composition and confirm peptide concentration.Provides an accurate measure of the peptide content.[11]
Nuclear Magnetic Resonance (NMR) To provide detailed structural information.Can confirm the three-dimensional fold of the peptide.
Circular Dichroism (CD) To assess the secondary structure of the peptide.Ensures that the synthetic peptide adopts the correct conformation.

IV. Conclusion and Future Perspectives

The methodologies outlined in this application note provide a robust framework for the synthesis of sulfated hirudin peptides. The choice between direct SPPS with a protected sulfotyrosine and post-synthetic sulfation will depend on the specific goals of the research. As our understanding of the structure-activity relationships of hirudin and its analogues deepens, the ability to synthesize precisely modified peptides will become even more critical.[12] Future advancements in protecting group chemistry and purification techniques will undoubtedly further streamline the synthesis of these potent anticoagulants, paving the way for the development of next-generation therapeutics.

References

  • Suehiro, N., et al. (1996). Anticoagulant peptides; synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog. Biological & Pharmaceutical Bulletin, 19(4), 598-603. Available at: [Link]

  • Kitagawa, K., et al. (2001). Facile Solid-Phase Synthesis of Sulfated Tyrosine-Containing Peptides: Total Synthesis of Human Big Gastrin-II and Cholecystokinin (CCK)-39. The Journal of Organic Chemistry, 66(1), 1-10. Available at: [Link]

  • He, C., et al. (2021). Chemical protein synthesis elucidates key modulation mechanism of the tyrosine-O-sulfation in inducing strengthened inhibitory activity of hirudin. Bioorganic Chemistry, 115, 105221. Available at: [Link]

  • Bergmann, C., et al. (1986). Chemical synthesis and expression of a gene coding for hirudin, the thrombin-specific inhibitor from the leech Hirudo medicinalis. Biological Chemistry Hoppe-Seyler, 367(8), 731-740. Available at: [Link]

  • Penke, B., & Rivier, J. (1983). Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents, EP0161468A2.
  • Gaucher, S. P., & Leary, J. A. (2001). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(12), 1301-1311. Available at: [Link]

  • Zhang, Y., et al. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 730237. Available at: [Link]

  • Payne, M. H., et al. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry, 34(3), 1184-1187. Available at: [Link]

  • De Filippis, V., et al. (1996). Synthesis and characterization of more potent analogues of hirudin fragment 1-47 containing non-natural amino acids. Protein Science, 5(2), 223-231. Available at: [Link]

  • Isenegger, P. G., et al. (2014). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition, 53(45), 12220-12224. Available at: [Link]

  • De Filippis, V., et al. (1995). Core Domain of Hirudin from the Leech Hirudinaria manillensis: Chemical Synthesis, Purification, and Characterization of a Trp3 Analogue. Biochemistry, 34(29), 9552-9564. Available at: [Link]

  • Macpherson, J. W., et al. (2023). A bespoke analytical workflow for the confident identification of sulfopeptides and their discrimination from phosphopeptides. bioRxiv. Available at: [Link]

  • CD Formulation. (n.d.). Sulfated Peptide. Retrieved from [Link]

  • Creative Diagnostics. (2022, February 28). Study on Recombinant Hirudin. Retrieved from [Link]

  • Bio-Synthesis Inc. (2015, September 10). Sulfated Tyrosine Peptides or Sulfotyrosine Peptide. Retrieved from [Link]

  • Yu, Y., et al. (2007). A novel method for site-determination of tyrosine O-sulfation in peptides and proteins. Nature Protocols. Available at: [Link]

  • Liu, C. C., et al. (2009). Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin. Journal of Molecular Biology, 387(4), 847-854. Available at: [Link]

  • Feng, Y., et al. (2024). Resolving sulfation PTMs on a plant peptide hormone using nanopore sequencing. bioRxiv. Available at: [Link]

  • QYAOBIO. (n.d.). Peptide Sulphation - Sulfated Peptides. Retrieved from [Link]

  • Feng, Y., et al. (2024). Resolving Sulfation Posttranslational Modifications on a Peptide Hormone using Nanopores. ACS Nano. Available at: [Link]

  • Riehl-Bellon, N., et al. (1989). Purification and biochemical characterization of recombinant hirudin produced by Saccharomyces cerevisiae. Biochemistry, 28(7), 2941-2949. Available at: [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?. Retrieved from [Link]

  • Riehl-Bellon, N., et al. (1989). Purification and biochemical characterization of recombinant hirudin produced by Saccharomyces cerevisiae. Biochemistry, 28(7), 2941-2949. Available at: [Link]

  • Dodt, J., et al. (1986). Isolation and characterization of hirudin isoinhibitors and sequence analysis of hirudin PA. FEBS Letters, 202(2), 373-377. Available at: [Link]

  • Li, M., et al. (2024). Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin. Frontiers in Nutrition, 11. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the concentration of Acetyl-Hirudin (55-65) (sulfated) for anticoagulation assays

This guide is structured as a direct-response Technical Support Center resource. It prioritizes the specific, high-stakes nuances of working with sulfated peptides, moving beyond generic "product sheet" instructions to a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct-response Technical Support Center resource. It prioritizes the specific, high-stakes nuances of working with sulfated peptides, moving beyond generic "product sheet" instructions to address the why and how of experimental failure.

Ticket Topic: Optimization of Concentration & Assay Troubleshooting Assigned Specialist: Senior Application Scientist, Coagulation Studies Group

Core Mechanism & Experimental Logic

Before optimizing concentration, you must validate that your experimental design aligns with the unique mechanism of this fragment. Unlike full-length Hirudin or Argatroban, Acetyl-Hirudin (55-65) does not bind to the catalytic active site of thrombin.

The "Exosite" Distinction

This peptide binds exclusively to Exosite I (the fibrinogen recognition site). This creates a critical bifurcation in assay compatibility:

  • Clotting Assays (e.g., Thrombin Time): The peptide prevents Fibrinogen from docking at Exosite I. Result: Potent anticoagulation.

  • Chromogenic Assays (Small Substrate): Small synthetic substrates (e.g., S-2238) do not require Exosite I to enter the active site. Result: Zero inhibition, even at high peptide concentrations.

Visualization: Mechanism of Action

The following diagram illustrates why this fragment inhibits clotting but fails in standard chromogenic assays.

G cluster_0 Thrombin Surface Thrombin Thrombin (Enzyme) Exosite Exosite I (Docking Site) ActiveSite Active Site (Catalytic Triad) HirudinFrag Ac-Hirudin(55-65) (Sulfated) HirudinFrag->Exosite High Affinity Binding (Blocks Docking) Fibrinogen Fibrinogen (Macromolecule) Fibrinogen->Exosite Blocked by Peptide Fibrinogen->ActiveSite Cannot Access (Steric Hindrance) SmallSub Chromogenic Substrate (e.g., S-2238) SmallSub->ActiveSite Unimpeded Access (No Inhibition)

Caption: Ac-Hirudin(55-65) saturates Exosite I, blocking Fibrinogen but leaving the Active Site open for small substrates.

Reconstitution & Stability (The "Hidden" Variable)

The most common cause of "low activity" with this product is acid hydrolysis of the sulfate group . The sulfation at Tyr63 is responsible for a >10-fold increase in affinity (


 drops from ~300 nM to ~20 nM). If you lose the sulfate, you lose the potency.
Protocol: Safe Reconstitution
  • Check pH: Ensure your solvent is pH 7.0 – 8.0 .

    • Risk: At pH < 4.0, the sulfate ester hydrolyzes rapidly.[1]

    • Avoid: Unbuffered water (often acidic due to dissolved CO2) or 0.1% TFA.

  • Buffer Selection: Use PBS, TBS, or HEPES (20-50 mM).

  • Storage: Aliquot immediately. Avoid freeze-thaw cycles which can induce local pH changes in the ice crystal front.

Optimization Workflow: Determining IC50

Do not rely on a fixed concentration. The inhibitory potency is dependent on the concentration of Thrombin used in your assay.

Target Assay: Thrombin Time (TT) or Fibrinogen Clotting Assay.

Step-by-Step Titration Protocol
  • Baseline: Establish the

    
     (clotting time with Thrombin only). Target a baseline of 15–20 seconds.
    
  • Preparation: Prepare a stock of Ac-Hirudin(55-65) at 100 µM.

  • Titration Series: Dilute to final assay concentrations:

    • 0 nM (Control)

    • 10 nM

    • 50 nM

    • 100 nM

    • 250 nM

    • 500 nM

    • 1000 nM (1 µM)

  • Incubation: Pre-incubate Thrombin + Peptide for 5 minutes at 37°C to ensure Exosite saturation before adding Fibrinogen.

  • Trigger: Add Fibrinogen/Plasma and record clotting time.

Data Analysis Table
Concentration [nM]Expected Result (Qualitative)Troubleshooting (If Result deviates)
0 (Control) Rapid Clot (~15-20s)Check Thrombin activity.
10 - 50 Slight ProlongationIf no change: Peptide may be desulfated.
100 - 250 Linear IncreaseIdeal range for IC50 calculation.
> 1000 No Clot (>300s)If clot forms: Peptide degraded or Thrombin conc. too high.

Troubleshooting & FAQs

Q1: I am using a chromogenic substrate (S-2238) and see no inhibition, even at 10 µM. Is the batch defective?

A: The batch is likely fine. As detailed in the Mechanism section, Ac-Hirudin(55-65) does not block the active site. S-2238 is too small to be sterically hindered by exosite binding.

  • Solution: To measure activity, you must use a clotting assay (Fibrinogen) or a specialized chromogenic assay involving a macromolecular substrate (e.g., Factor V activation) that requires Exosite I docking.

Q2: Why is the sulfated form required? Can I use the non-sulfated version to save money?

A: You can, but the affinity differs by an order of magnitude.

  • Sulfated

    
    :  ~20–50 nM (High Specificity).
    
  • Non-Sulfated

    
    :  ~300–800 nM.
    
  • Impact: The sulfated tyrosine (Tyr63) mimics the interaction of the native leech protein with Thrombin's basic exosite residues. Without it, you are relying on weaker hydrophobic interactions.

Q3: My IC50 is shifting day-to-day. What is happening?

A: This indicates instability, likely due to pH.[2]

  • Check: Are you diluting the peptide in an acidic buffer (like Acetate or Citrate) before storage?

  • Fix: Ensure all stock solutions are buffered at pH 7.4. If using DMSO for high-concentration stocks, ensure the subsequent aqueous dilution is immediate and buffered.

Q4: Can I use this peptide to inhibit Thrombin bound to a clot?

A: Yes. Unlike Heparin-Antithrombin (which cannot access clot-bound thrombin due to steric bulk), Ac-Hirudin(55-65) is a small molecule (approx 1.5 kDa) and can access Exosite I on clot-bound thrombin, though it will not dissolve the clot, it prevents further fibrin accretion.

References

  • Maraganore, J. M., et al. (1989). "Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin." Biochemistry, 29(30), 7095–7101.

  • Skrzypczak-Jankun, E., et al. (1991). "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology, 221(4), 1379–1393.

  • Stone, S. R., & Hofsteenge, J. (1986). "Kinetics of the inhibition of thrombin by hirudin." Biochemistry, 25(16), 4622–4628.

  • Naski, M. C., et al. (1990). "The COOH-terminal domain of hirudin: an exosite-directed competitive inhibitor of the interaction of alpha-thrombin with fibrinogen." Journal of Biological Chemistry, 265(23), 13484–13489.

Sources

Optimization

Stability of Acetyl-Hirudin (55-65) (sulfated) at different pH and temperatures

Welcome to the Technical Support Center for Acetyl-Hirudin (55-65) (sulfated). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Acetyl-Hirudin (55-65) (sulfated). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this peptide under various experimental conditions. As Senior Application Scientists, we have synthesized the following information to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Introduction to Acetyl-Hirudin (55-65) (sulfated)

Acetyl-Hirudin (55-65) (sulfated) is a synthetic peptide fragment derived from hirudin, a potent thrombin inhibitor originally isolated from the medicinal leech Hirudo medicinalis.[1][2] This C-terminal fragment plays a crucial role in the binding of hirudin to the fibrinogen-recognition site of thrombin, contributing significantly to its anticoagulant activity.[3][4] The sulfation of the tyrosine residue at position 63 is known to be critical for its high-affinity interaction with thrombin.[5][6]

Understanding the stability of this peptide is paramount for its proper handling, storage, and application in research and therapeutic development.[7][8] Peptide stability can be influenced by several factors, including pH, temperature, and the presence of enzymes or other reactive species.[9][10]

FAQs: Stability of Acetyl-Hirudin (55-65) (sulfated)

Here we address some of the most frequently asked questions regarding the stability of Acetyl-Hirudin (55-65) (sulfated).

Q1: What are the primary factors that can affect the stability of Acetyl-Hirudin (55-65) (sulfated) in our experiments?

A1: The primary factors affecting the stability of this peptide are pH and temperature. Like most peptides, Acetyl-Hirudin (55-65) (sulfated) is susceptible to chemical and physical degradation.[10] The sulfated tyrosine residue is particularly sensitive to acidic conditions.[11][12]

Q2: What is the optimal pH range for storing and using this peptide?

A2: Based on the general stability of sulfated peptides, a slightly acidic to neutral pH range (pH 5-7) is recommended for short-term storage and immediate use in assays. Tyrosine-O-sulfate is known to be labile in acidic conditions, with hydrolysis of the sulfate group occurring more rapidly at lower pH.[11][13] Conversely, while the peptide backbone is generally more stable at neutral pH, alkaline conditions (pH > 8), especially when combined with elevated temperatures, can lead to other degradation pathways such as deamidation or disulfide bond elimination in the parent hirudin molecule.[14][15]

Q3: How does temperature impact the stability of Acetyl-Hirudin (55-65) (sulfated)?

A3: Higher temperatures accelerate chemical degradation processes. For long-term storage, it is recommended to keep the peptide in a lyophilized form at -20°C or -80°C. Once reconstituted, solutions should be stored at 2-8°C for short-term use (days) or aliquoted and frozen at -20°C or -80°C for longer-term storage (weeks to months). Avoid repeated freeze-thaw cycles, as this can lead to peptide aggregation and degradation.[10] Full-length hirudin has been shown to be stable at high temperatures (up to 95°C) at neutral pH, but this stability is compromised at alkaline pH.[14][15]

Q4: What are the expected degradation products of Acetyl-Hirudin (55-65) (sulfated)?

A4: The primary degradation pathways for this peptide are likely to be:

  • Desulfation: Hydrolysis of the sulfate group from the tyrosine residue, particularly under acidic conditions, will yield the non-sulfated form of the peptide.[11][12]

  • Hydrolysis of the peptide backbone: At very low or high pH, the peptide bonds can be hydrolyzed, leading to smaller peptide fragments.[16]

  • Aggregation: Peptides can self-associate to form aggregates, which can be influenced by factors such as concentration, pH, temperature, and ionic strength.[9][10]

Q5: How can I monitor the stability of my Acetyl-Hirudin (55-65) (sulfated) sample?

A5: The most common and effective method for monitoring peptide stability is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[17][18] A stability-indicating HPLC method can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide.[19][20]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of Acetyl-Hirudin (55-65) (sulfated).

Problem Potential Cause Recommended Solution
Loss of biological activity Peptide degradation (desulfation, hydrolysis, or aggregation).Verify the integrity of your peptide stock using HPLC-MS. Prepare fresh solutions from lyophilized powder. Ensure storage conditions are optimal (see FAQs).
Unexpected peaks in HPLC chromatogram Presence of degradation products or impurities.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a high-resolution mass spectrometer to characterize the unknown peaks.[21]
Poor solubility or precipitation Peptide aggregation.Try dissolving the peptide in a different buffer system. Sonication may help to disaggregate the peptide. Consider the isoelectric point of the peptide when selecting a buffer pH to maximize solubility.
Inconsistent results between experiments Variability in sample handling and storage.Standardize your protocols for reconstitution, storage, and handling of the peptide. Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of pH Stability

This protocol outlines a forced degradation study to evaluate the stability of Acetyl-Hirudin (55-65) (sulfated) at different pH values.

Materials:

  • Acetyl-Hirudin (55-65) (sulfated), lyophilized powder

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffer (e.g., 0.1 M) at various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, but recommended)

Procedure:

  • Prepare a stock solution of Acetyl-Hirudin (55-65) (sulfated) in water or a suitable buffer (e.g., 1 mg/mL).

  • Dilute the stock solution into the different pH buffers and acid/base solutions to a final concentration of 0.1 mg/mL.

  • Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quench the degradation by neutralizing the pH if necessary.

  • Analyze the samples by HPLC to determine the percentage of the remaining intact peptide.

  • If a mass spectrometer is available, analyze the samples to identify the degradation products.

Protocol 2: Assessment of Temperature Stability

This protocol describes a study to assess the stability of Acetyl-Hirudin (55-65) (sulfated) at various temperatures.

Materials:

  • Acetyl-Hirudin (55-65) (sulfated) solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 70°C)

  • HPLC system with a C18 column

  • Mass spectrometer (optional)

Procedure:

  • Prepare a solution of Acetyl-Hirudin (55-65) (sulfated) at a concentration of 0.1 mg/mL in the chosen buffer.

  • Aliquot the solution into separate vials for each temperature and time point.

  • Place the vials in the incubators or water baths at the designated temperatures.

  • At specified time intervals (e.g., 0, 1, 3, 7, 14 days), remove one vial from each temperature.

  • Store the removed samples at -20°C or analyze them immediately.

  • Analyze all samples by HPLC to quantify the amount of intact peptide remaining.

  • Use mass spectrometry to identify any degradation products formed at higher temperatures.

Data Presentation

The following table summarizes the expected stability profile of Acetyl-Hirudin (55-65) (sulfated) based on the known properties of sulfated peptides and hirudin.

Condition Expected Stability Primary Degradation Pathway
Acidic pH (pH < 4) LowDesulfation of Tyr63
Neutral pH (pH 6-8) HighMinimal degradation
Alkaline pH (pH > 9) Moderate to LowDeamidation, potential for other base-catalyzed reactions
Low Temperature (≤ 4°C) HighSlow degradation rates
Room Temperature (~25°C) ModerateGradual degradation over time
Elevated Temperature (≥ 37°C) LowAccelerated degradation
Alkaline pH + High Temperature Very LowRapid degradation, multiple pathways

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Peptide Lyophilized Acetyl-Hirudin (55-65) (sulfated) Reconstitution Reconstitute in Buffer Peptide->Reconstitution pH_Stress Incubate at different pH values Reconstitution->pH_Stress Temp_Stress Incubate at different temperatures Reconstitution->Temp_Stress HPLC HPLC Analysis (Quantification) pH_Stress->HPLC Temp_Stress->HPLC MS Mass Spectrometry (Identification) HPLC->MS Data Stability Profile (Degradation Kinetics) MS->Data

Caption: Experimental workflow for assessing peptide stability.

Degradation_Pathways cluster_degradation Degradation Products Intact_Peptide Acetyl-Hirudin (55-65) (sulfated) Desulfated Desulfated Peptide Intact_Peptide->Desulfated Acidic pH Fragments Peptide Fragments Intact_Peptide->Fragments Extreme pH Aggregates Aggregates Intact_Peptide->Aggregates Concentration, Temp, pH

Sources

Troubleshooting

Technical Support Center: Solubilization of Synthetic Hirudin Fragments

Welcome to the technical support center for synthetic hirudin fragments. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic hirudin fragments. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common solubility challenges encountered during experimental work. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized hirudin fragment is insoluble in sterile water. What is my first step?

A: This is a common and often frustrating starting point. The insolubility of a lyophilized peptide in a neutral solvent like water is typically governed by its primary amino acid sequence. Before attempting to solubilize the entire batch, it is critical to perform a small-scale solubility test to identify the optimal solvent, thereby preserving your valuable material.[1][2]

The first analytical step is to determine the theoretical net charge of your specific hirudin fragment at a neutral pH. Hirudin and its C-terminal fragments are naturally rich in acidic amino acid residues like aspartic acid (Asp) and glutamic acid (Glu), making them acidic polypeptides.[3][4][5]

Expert Recommendation:

  • Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[1][2][6]

  • Form a Hypothesis: If the net charge is negative, the peptide is acidic and will likely be more soluble in a basic solution. If the net charge is positive, it is basic and will prefer an acidic solution. If the net charge is zero or it has a high percentage (>50%) of hydrophobic residues, an organic solvent will likely be required.[2][7]

  • Test a Small Aliquot: Weigh out a small, manageable amount (e.g., 1 mg) to conduct your solubility tests.[2][6]

Q2: My analysis indicates my hirudin fragment is acidic. Which specific solvents or buffers should I try?

A: An acidic peptide will have its lowest solubility at its isoelectric point (pI), where its net charge is zero. To enhance solubility, you must adjust the pH of the solvent away from the pI.[8][9][10] For an acidic peptide, using a basic buffer (pH > pI) will deprotonate the carboxylic acid side chains of Asp and Glu residues, imparting a net negative charge. This increase in like-charge repulsion between peptide molecules prevents aggregation and promotes dissolution.[10]

Recommended Solvents for Acidic Hirudin Fragments:

Solvent/BufferConcentrationProtocolRationale & Cautions
Ammonium Bicarbonate 0.1 MAdd a small amount of the buffer to the peptide and gently vortex. Dilute to the final desired concentration with sterile water.[11]A volatile buffer that can be easily removed by lyophilization if recovery of the peptide is necessary.
Phosphate-Buffered Saline (PBS) 1XAdjust the pH of the PBS solution to 7.4 or slightly higher.A common, physiologically compatible buffer. Ensure the final pH is suitable for your downstream application.
Dilute Ammonium Hydroxide <50 µL (or ~0.1%)Add a minimal amount dropwise to dissolve the peptide, then dilute with your final aqueous buffer.[1][6]Caution: Do not use basic solutions if your fragment contains free cysteine residues, as a high pH (>7) promotes the rapid oxidation of thiol groups to form disulfide bonds.[11][12][13]
Q3: What if my hirudin fragment is neutral, or contains a highly hydrophobic sequence?

A: Peptides with a high percentage of hydrophobic residues (e.g., Leu, Ile, Val, Phe) or a neutral net charge often fail to dissolve in aqueous solutions because they cannot be readily hydrated.[7][14] In these cases, the strategy is to first use a small amount of a water-miscible organic solvent to disrupt the hydrophobic interactions and then carefully dilute with an aqueous buffer.

Expert Protocol for Hydrophobic Peptides:

  • Add a minimal volume of an appropriate organic solvent to the lyophilized peptide.

  • Vortex or sonicate until the peptide is fully dissolved.[14]

  • While vigorously vortexing, add your desired aqueous buffer in a slow, dropwise manner.[7][11] If the solution becomes cloudy, you may have reached the solubility limit or added the aqueous buffer too quickly.

Recommended Organic Solvents:

SolventPrimary UseCautions & Considerations
DMSO (Dimethyl sulfoxide)The preferred first choice for highly hydrophobic peptides.CRITICAL: Do not use DMSO with peptides containing Cysteine (Cys) or Methionine (Met), as it can oxidize the sulfur-containing side chains.[7][11][14] Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[6][14]
DMF (Dimethylformamide)An alternative to DMSO, especially for peptides containing Cys or Met.Also a strong solvent. Ensure it is compatible with your experimental system.
Acetonitrile / Isopropanol For moderately hydrophobic peptides.These are less harsh than DMSO or DMF and can be more easily removed by lyophilization.
Q4: My peptide solution appears cloudy or has formed a gel. What does this mean and how should I proceed?

A: A cloudy solution indicates that the peptide is not fully dissolved but is instead a fine suspension.[11] Gel formation occurs when peptides with a high number of polar and charged residues form extensive intermolecular hydrogen bonds, creating a network that traps the solvent.[11][12] Using a suspended or gelled peptide solution will lead to inaccurate concentration measurements and unreliable experimental results.

Troubleshooting Steps:

  • Sonication: Use a bath sonicator for several minutes. This can help break up larger aggregates and facilitate dissolution.[13][14] Avoid excessive heating of the sample.

  • Chaotropic Agents: For persistent aggregation, consider using a strong denaturant. Chaotropic agents like urea or guanidine hydrochloride (GdnHCl) disrupt the hydrogen-bonding networks that cause aggregation.[1][15][16][17][18]

    • Prepare a stock solution of 6 M GdnHCl or 8 M urea.[1]

    • Dissolve the peptide in this solution and then dilute for your application.

    • Causality: Chaotropes work by disordering the structure of water, which reduces the hydrophobic effect and breaks non-covalent intermolecular interactions (e.g., hydrogen bonds), allowing the peptide to unfold and dissolve.[15][17][19]

  • Centrifugation (Self-Validation Step): Before using any peptide solution in an experiment, it is best practice to centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes.[14] Carefully collect the supernatant, leaving any pelleted, undissolved material behind. This ensures you are working with a truly solubilized peptide.

Experimental Workflows & Diagrams

Systematic Solubility Testing Workflow

The following workflow provides a logical progression for identifying a suitable solvent for any synthetic hirudin fragment.

G start Start: Lyophilized Hirudin Fragment (Test Aliquot) charge Calculate Net Charge of Peptide Sequence start->charge acidic Acidic (Net Charge < 0) charge->acidic Negative basic Basic (Net Charge > 0) charge->basic Positive neutral Neutral / Hydrophobic (Net Charge = 0) charge->neutral Zero try_basic_buffer Try Basic Buffer (e.g., 0.1M NH4HCO3) acidic->try_basic_buffer try_acidic_buffer Try Acidic Buffer (e.g., 10% Acetic Acid) basic->try_acidic_buffer try_organic Dissolve in minimal DMSO/DMF neutral->try_organic success Success: Peptide Dissolved (Visually Clear) try_basic_buffer->success Soluble fail Failure: Insoluble / Cloudy try_basic_buffer->fail Insoluble try_acidic_buffer->success Soluble try_acidic_buffer->fail Insoluble dilute Slowly dilute with aqueous buffer try_organic->dilute chaotrope Try Chaotropic Agent (6M GdnHCl or 8M Urea) fail->chaotrope dilute->success Soluble dilute->fail Precipitates chaotrope->success Soluble

Caption: A decision-making workflow for systematic peptide solubility testing.

Mechanism of pH on Acidic Peptide Solubility

This diagram illustrates why adjusting pH is a powerful tool for dissolving charged peptides like acidic hirudin fragments.

G cluster_low Low pH (pH < pI) cluster_at At Isoelectric Point (pH = pI) cluster_high High pH (pH > pI) l1 -COOH Peptide -NH3+ l_agg Net charge approaches zero Aggregation & Precipitation l2 -COOH Peptide -NH3+ p1 -COO- Peptide -NH3+ p_agg Net charge is zero Maximum Aggregation MINIMUM SOLUBILITY p2 -COO- Peptide -NH3+ h1 -COO- Peptide -NH2 h_sol Net negative charge Electrostatic Repulsion MAXIMUM SOLUBILITY h2 -COO- Peptide -NH2

Caption: Effect of pH on the charge and solubility of an acidic peptide.

References

  • Hatefi, Y., & Hanstein, W. G. (1969). Solubilization of particulate proteins and nonelectrolytes by chaotropic agents. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. [Link]

  • Wikipedia. (2023). Hirudin. Wikipedia. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. [Link]

  • LifeTein. (2023). Peptide Synthesis: Handling and Storage of Synthetic Peptides. LifeTein. [Link]

  • Patil, N. A., et al. (2022). A review of strategies to solubilize peptides during chemical protein synthesis. ResearchGate. [Link]

  • PNAS. (1969). solubilization of particulate proteins and nonelectrolytes by chaotropic agents. PNAS. [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. LifeTein. [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. [Link]

  • Bio-Rad. (n.d.). Protein Solubilization for 2-D Electrophoresis. Bio-Rad. [Link]

  • Wang, J., et al. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology. [Link]

  • Creative Diagnostics. (2022). Application Research of Natural Hirudin. Creative Diagnostics. [Link]

  • G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. [Link]

  • Tork, A. M., & Raszewski, G. (2025). Challenges in Peptide Solubilization - Amyloids Case Study. ResearchGate. [Link]

  • Peptide 2.0. (n.d.). Peptide Synthesis Knowledge Base. Peptide 2.0. [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • Dennis, S., et al. (1990). Use of fragments of hirudin to investigate thrombin-hirudin interaction. PubMed. [Link]

  • Navghare, M. M., et al. (2025). Research directions of hirudin formulations in recent years. ResearchGate. [Link]

  • Chang, J. Y. (1990). Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments. Journal of Biological Chemistry. [Link]

  • Giralt, E., et al. (2011). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Hirudin. PubChem Compound Database. [Link]

  • BioVendor. (n.d.). Hirudin, Recombinant. BioVendor. [Link]

  • Li, Y., et al. (2024). In situ formed depot of elastin-like polypeptide-hirudin fusion protein for long-acting antithrombotic therapy. PNAS. [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]

  • Google Patents. (n.d.). CN1883510A - A method for preparing hirudin by making leech bloodsucker as raw material and application thereof.
  • Liu, Y., et al. (2025). Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification. PMC. [Link]

  • Krstenansky, J. L., et al. (1989). Anticoagulant activity of synthetic hirudin peptides. PubMed. [Link]

Sources

Optimization

Refinement of protocols for consistent results with Acetyl-Hirudin (55-65) (sulfated)

Introduction: The Precision of Sulfation Welcome to the technical support hub for Acetyl-Hirudin (55-65). As researchers, we often turn to this peptide to probe Thrombin Exosite I without occluding the active site.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of Sulfation

Welcome to the technical support hub for Acetyl-Hirudin (55-65). As researchers, we often turn to this peptide to probe Thrombin Exosite I without occluding the active site. However, the critical feature of this reagent—the O-sulfation at Tyrosine 63 —is also its Achilles' heel.

Unlike standard peptides, this sulfated fragment is acid-labile . A protocol that treats this like a standard TFA-purified peptide will hydrolyze the sulfate group, converting your nanomolar inhibitor into a micromolar one, often silently ruining weeks of data.

This guide is structured to prevent that specific failure mode and ensure your kinetic assays reflect the true potency of the molecule.

Module 1: Reconstitution & Storage (Critical)

The Issue: "My peptide precipitated upon reconstitution," or "I am seeing high batch-to-batch variability in


."

The Science: The sulfate ester on Tyr63 is stable under alkaline conditions but hydrolyzes rapidly in acidic environments (pH < 5). Standard peptide reconstitution protocols often use 0.1% TFA or acetic acid to aid solubility; you must avoid this. Furthermore, the acetyl group at the N-terminus removes the positive charge of the amine, making the overall peptide highly acidic and potentially prone to aggregation in high-salt buffers if not properly pH-balanced first.

Protocol: The "Safe-pH" Reconstitution Workflow

Do not deviate from pH control. A pH of 7.0–8.0 is the "Goldilocks" zone for stability and solubility.

Step-by-Step Method:

  • Initial Solvent: Dissolve the lyophilized powder in sterile distilled water or 0.1% Ammonium Bicarbonate (

    
    ) .
    
    • Why? This ensures a neutral-to-slightly-basic pH immediately.

  • Concentration: Aim for a stock concentration of 1–5 mg/mL .

    • Why? Higher concentrations can lead to aggregation; lower concentrations lose peptide to plastic adsorption.

  • Buffer Exchange (If needed): If your assay requires PBS, dilute the stock into the buffer only immediately before use.

  • Storage: Aliquot immediately. Store at -20°C or -80°C.

    • Caution: Avoid repeated freeze-thaw cycles. The ice crystal formation can mechanically stress the sulfate ester.

Visualization: Reconstitution Decision Tree

Reconstitution Start Lyophilized Acetyl-Hirudin (55-65) Solvent Choose Solvent Start->Solvent Acidic 0.1% TFA or Acetic Acid Solvent->Acidic Standard Protocol (INCORRECT) Neutral Water or 0.1% NH4HCO3 Solvent->Neutral Optimized Protocol (CORRECT) ResultBad Hydrolysis of Sulfate (Loss of Activity) Acidic->ResultBad ResultGood Stable Stock Solution (pH 7.0 - 8.0) Neutral->ResultGood Aliquot Aliquot & Freeze (-80°C) ResultGood->Aliquot

Figure 1: Decision tree emphasizing the avoidance of acidic solvents to preserve the labile sulfate group.

Module 2: Experimental Design & Assay Selection

The Issue: "The peptide inhibits clotting but shows no inhibition in my chromogenic assay."

The Science: This is the most common source of confusion. Acetyl-Hirudin (55-65) is a Univalent Exosite I Inhibitor .

  • Mechanism: It binds to Exosite I (the fibrinogen recognition site). It does not bind the catalytic active site (where small chromogenic substrates bind).

  • Consequence: It prevents Thrombin from grabbing large substrates (Fibrinogen, PAR-1), but it leaves the active site open for small synthetic substrates (like S-2238) unless an allosteric change is induced.

FAQ: Which Assay Should I Use?
Assay TypeSuitabilityExpected OutcomeWhy?
Thrombin Time (Clotting) High Dose-dependent prolongationThe peptide blocks Exosite I, preventing Thrombin from docking with Fibrinogen.
Chromogenic (S-2238) Low / None No inhibition / Weak inhibitionSmall substrates bypass Exosite I and go straight to the active site.
Fibrinogen Hydrolysis (HPLC) High Inhibition of Fibrinopeptide A releaseDirectly measures the blockade of the macromolecular substrate processing.
Platelet Aggregation High InhibitionThrombin requires Exosite I to cleave PAR-1 on platelets.
Visualization: Mechanism of Action[1]

Mechanism Thrombin Thrombin Exosite I Active Site Fibrinogen Fibrinogen (Substrate) Thrombin:exosite->Fibrinogen Blocked by Peptide Chromogenic Small Substrate (e.g., S-2238) Thrombin:active->Chromogenic Uninhibited Hydrolysis Peptide Acetyl-Hirudin (55-65) Sulfated Peptide->Thrombin:exosite High Affinity Binding (Blocks Exosite)

Figure 2: The peptide blocks the Exosite I docking port (green) but leaves the Active Site (yellow) accessible to small molecules.

Module 3: Troubleshooting & Quality Control

The Issue: "My


 has shifted from 20 nM to >300 nM."

The Science: This shift is the hallmark of Desulfation . The unsulfated analog of Hirudin (55-65) has a binding affinity for thrombin that is roughly 10-fold to 20-fold weaker than the sulfated form. If your potency drops by an order of magnitude, your sulfate group is likely gone.

Diagnostic Checklist
  • Check your Buffer pH: Was the stock stored in PBS (pH 7.4) or unbuffered water? (PBS is safer).

  • Check Mass Spec:

    • Sulfated MW: ~1547 Da (varies slightly by counter-ion, usually Ammonium).

    • Desulfated MW: ~1467 Da (Loss of 80 Da).

    • Note: In MALDI-TOF, the sulfate group is often labile during ionization. Use ESI-MS with gentle settings (negative mode) for accurate QC.

  • Check Concentration Calculation:

    • Peptide content is rarely 100% (often 70-80% due to salts/water).

    • Action: Always calculate concentration based on Net Peptide Content (from amino acid analysis) rather than the gross weight of the powder.

Comparative Data: Sulfated vs. Desulfated[2]
ParameterSulfated Acetyl-Hirudin (55-65)Desulfated Analog

(Thrombin)
~20 - 50 nM > 300 nM
Primary Interaction Electrostatic (Tyr-SO3 to Thrombin exosite basic patch)Hydrophobic only
Stability Acid LabileAcid Stable
Reconstitution Water/NH4HCO3 (pH > 7)0.1% TFA/Acetic Acid (pH < 4)

References

  • Rydel, T. J., et al. (1990). The structure of a complex of recombinant hirudin and human alpha-thrombin. Science. [Link]

    • Context: Establishes the structural basis of Hirudin binding to Exosite I and the role of the C-terminal tail.
  • Maraganore, J. M., et al. (1989). Anticoagulant activity of synthetic hirudin peptides. Journal of Biological Chemistry. [Link]

    • ) for sulfated vs.
  • Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry.[1] [Link]

    • Context: Fundamental kinetics of the thrombin-hirudin interaction.
    • Context: General handling for acid-labile peptides (sulfated species).[2]

Sources

Troubleshooting

Challenges in the characterization of sulfated peptides like Acetyl-Hirudin (55-65) (sulfated)

Topic: Acetyl-Hirudin (55-65) (Sulfated) Ticket ID: SULF-HIR-5565-QA Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Acetyl-Hirudin (55-65) represents a "perfect storm" of analytical chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acetyl-Hirudin (55-65) (Sulfated)

Ticket ID: SULF-HIR-5565-QA Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Acetyl-Hirudin (55-65) represents a "perfect storm" of analytical challenges. As a fragment of the thrombin inhibitor hirudin, its sequence (Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH ) is highly acidic due to multiple Glutamic/Aspartic acid residues, and it carries a labile tyrosine sulfation.

This guide addresses the three primary failure modes in characterizing this molecule:

  • The "Disappearing" Modification: The sulfate group (

    
    ) is extremely labile and often ejects during ionization or fragmentation.
    
  • The Isobaric Masquerade: Distinguishing Sulfation (+79.957 Da) from Phosphorylation (+79.966 Da).[1]

  • Chromatographic Repulsion: The hydrophilic, acidic nature of the peptide leads to poor retention on standard C18 columns.

Module 1: Mass Spectrometry & Fragmentation

Issue: "I see the precursor mass, but my MS/MS spectra show a mass shift of -80 Da and no sequence coverage."

Root Cause Analysis

The O-sulfate ester bond in Tyrosine-sulfate is significantly weaker than the peptide backbone amide bonds. In standard Collision Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) , the vibrational energy breaks the weakest link first. The sulfate group is lost as a neutral


 molecule (80 Da) before the backbone fragments, leaving a "naked" peptide that provides no localization data.
Troubleshooting Protocol

Step 1: Source Optimization (The "Cool" Approach) Standard ESI settings are often too harsh.

  • Capillary Temperature: Reduce to 200–250°C (Standard is often >300°C).

  • Spray Voltage: Lower to 2.5–3.0 kV to minimize in-source decay.

Step 2: Switch Fragmentation Modes You must use a non-ergodic fragmentation method that breaks the backbone without heating the side chains.

  • Recommended: Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) .[2] These radical-driven methods preserve the labile O-S bond.

  • Alternative: If only CID is available, use MS3 . Isolate the [M-80] peak and fragment it to get the sequence (though this confirms the peptide, not the location of the sulfate).

Step 3: Negative Mode Analysis Sulfated peptides ionize exceptionally well in negative mode due to the acidic sulfate and Glu/Asp residues.

  • Look for the precursor

    
    .
    
  • Fragmentation in negative mode often yields more stable sulfate retention than positive mode CID.

Visual Workflow: MS Method Selection

MS_Workflow Start Start: Peptide Detection Check_Labile Is the Precursor Intact? Start->Check_Labile Source_Opt Action: Lower Capillary Temp & Voltage (Soft Ionization) Check_Labile->Source_Opt No (In-source decay) Frag_Choice Select Fragmentation Mode Check_Labile->Frag_Choice Yes Source_Opt->Check_Labile CID_Path CID / HCD Frag_Choice->CID_Path ETD_Path ETD / ECD Frag_Choice->ETD_Path Result_CID Result: Neutral Loss (-80Da) No Localization CID_Path->Result_CID Result_ETD Result: c/z Ions Sulfate Retained ETD_Path->Result_ETD

Figure 1: Decision matrix for optimizing Mass Spectrometry parameters to prevent sulfate loss.

Module 2: PTM Differentiation (Sulfation vs. Phosphorylation)

Issue: "How do I prove this is Acetyl-Hirudin Sulfated and not a Phosphorylated contaminant/analog?"

Scientific Grounding

Tyrosine Sulfation and Phosphorylation are nominally isobaric (both ~80 Da add-ons), but they are chemically distinct.[1][2][3]

  • Sulfation: Adds

    
     (+79.9568 Da).
    
  • Phosphorylation: Adds

    
     (+79.9663 Da).
    
  • Mass Defect: The difference is 9.5 mDa .

Differentiation Protocol
FeatureTyrosine Sulfation (Tyr-S)Tyrosine Phosphorylation (Tyr-P)
Exact Mass Shift +79.9568 Da+79.9663 Da
CID Stability Unstable: Dominant neutral loss of 80 Da (

).
Stable: Tyr-P is relatively stable (unlike Ser/Thr-P).
Diagnostic Ion (Pos) m/z 216.03 (Sulfotyrosine immonium)m/z 216.04 (Phosphotyrosine immonium)
Enzymatic Check Sensitive to ArylsulfataseSensitive to Phosphatase

The "Self-Validating" Experiment:

  • Run High-Res MS: If your instrument resolution >60,000, you can resolve the 9.5 mDa difference.

  • Run CID: If the modification disappears completely (-80 Da) at low collision energy, it is likely Sulfation . If it remains attached, it is likely Phosphorylation .

  • Diagnostic Ion Search: Extract the ion chromatogram for m/z 216.03. Its presence confirms Sulfotyrosine.

Module 3: Chromatography & Stability

Issue: "The peptide elutes in the void volume" OR "The sulfate hydrolyzed while in the autosampler."

The Paradox
  • Retention Requirement: Acetyl-Hirudin (55-65) is acidic. To retain it on C18, you must lower the pH (protonate carboxyl groups).

  • Stability Requirement: The sulfate ester is acid-labile.[4] Low pH causes hydrolysis (desulfation).

Troubleshooting Guide

Scenario A: "I need to use C18."

  • Protocol: Use a "Cold & Fast" approach.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (avoid TFA; it is too acidic).

    • Temperature: Set column oven and autosampler to 4°C - 10°C . Hydrolysis is temperature-dependent.

    • Gradient: Steep gradient to elute quickly (minimize exposure time).

Scenario B: "I can change column chemistry."

  • Protocol: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) .

    • Mobile Phase: Ammonium Acetate (pH 6.8).

    • Benefit: At neutral pH, the sulfate is stable. The peptide is fully ionized (negative), which HILIC/PGC can retain via polar interactions, unlike C18.

Visual Workflow: Stability Logic

Stability_Logic Condition Mobile Phase pH Acidic Acidic (pH < 3) (Standard C18) Condition->Acidic Neutral Neutral (pH 6-7) (HILIC / PGC) Condition->Neutral Effect_Acid Protonates Carboxyls Good Retention Acidic->Effect_Acid Effect_Neutral Sulfate Stable Peptide Ionized Neutral->Effect_Neutral Risk_Acid RISK: Hydrolysis of Sulfate (Desulfation) Effect_Acid->Risk_Acid Solution Solution: Cool to 4°C or Switch to HILIC Risk_Acid->Solution Risk_Neutral RISK: Poor Retention on C18 (Elutes in Void) Effect_Neutral->Risk_Neutral Risk_Neutral->Solution

Figure 2: The trade-off between chromatographic retention and sulfate stability.

References
  • Yu, Y., et al. (2018). Distinguishing Sulfotyrosine Containing Peptides from their Phosphotyrosine Counterparts Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[5] Link

  • Comparison of CID and ETD. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. Link

  • Stone, K. L., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry. Link

  • Diagnostic Ions. (2014). Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[5] Link

  • Sigma-Aldrich. (n.d.). Ac-Hirudin Fragment 55-65 non-sulfated Product Sheet. Link

Sources

Optimization

Minimizing degradation of Acetyl-Hirudin (55-65) (sulfated) during storage

Welcome to the technical support center for Acetyl-Hirudin (55-65) (sulfated). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Acetyl-Hirudin (55-65) (sulfated). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on minimizing degradation during the storage and handling of this potent anticoagulant peptide fragment. Our goal is to ensure the integrity and reproducibility of your experiments by explaining the "why" behind the protocols.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of Acetyl-Hirudin (55-65) (sulfated).

Q1: What are the ideal short-term and long-term storage conditions for lyophilized Acetyl-Hirudin (55-65) (sulfated)?

A1: For optimal stability, lyophilized Acetyl-Hirudin (55-65) (sulfated) should be stored under the following conditions:

  • Long-term storage: Store at -80°C in a desiccated environment.[1][2][3] When stored correctly, the lyophilized peptide can be stable for several years.

  • Short-term storage: Storage at -20°C is also acceptable for shorter durations.[1][2][3]

It is crucial to minimize moisture and light exposure.[1][4] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly accelerate degradation.[2][5]

Q2: How should I store the peptide once it is reconstituted in a solution?

A2: Storing peptides in solution is not recommended for long periods due to a higher risk of degradation.[5][6] If you must store it in solution:

  • Use a sterile buffer at a pH between 5 and 7. Recombinant hirudin shows the greatest stability at a neutral pH.[6][7][8]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][6][7]

  • For short-term storage (up to a week), store the aliquots at 2-8°C.[9][10]

  • For longer-term storage, freeze the aliquots at -20°C or -80°C.[7]

Q3: What are the primary degradation pathways I should be concerned about for this peptide?

A3: The main degradation pathways for Acetyl-Hirudin (55-65) (sulfated) are:

  • Desulfation: The O-sulfate ester on the tyrosine residue is labile, particularly under acidic conditions (pH < 4).[11][12][13]

  • Deamidation: The sequence contains an Asp-Gly motif, which is prone to forming a succinimide intermediate, subsequently leading to a mix of aspartic acid and isoaspartic acid residues. This modification alters the peptide's charge and conformation.[8]

  • Oxidation: While this fragment does not contain the most susceptible amino acids like Methionine or Cysteine, Tyrosine can still undergo oxidation, especially in the presence of metal ions or light.[11][14]

  • Hydrolysis: Cleavage of peptide bonds can occur at extreme pH values, particularly when combined with elevated temperatures.[15][16][17]

Q4: Does the N-terminal acetylation affect the stability of the peptide?

A4: Yes, the N-terminal acetylation generally enhances the stability of the peptide. It blocks degradation by exopeptidases (aminopeptidases) that target the N-terminal amine.[6][18][19][20] This modification mimics the natural state of many proteins and can contribute to a longer half-life both in vitro and in vivo.[1][3]

II. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a more detailed, issue-and-solution-oriented guide for specific problems you might encounter.

Issue 1: Loss of Biological Activity (Anticoagulant Potency)

A decrease in the peptide's ability to inhibit thrombin is a primary indicator of degradation.

Potential Causes & Solutions:

  • Cause A: Desulfation of Tyrosine. The sulfate group on Tyr63 is critical for the high-affinity binding of hirudin fragments to thrombin.[14][21] Its removal will significantly reduce potency.

    • Troubleshooting:

      • Check pH of Solutions: Ensure all buffers and reconstitution solutions are at a pH above 4, ideally between 5 and 7. Tyrosine O-sulfate is known to be unstable in acidic conditions but is stable under alkaline conditions.[11][12][13][22]

      • Analytical Verification: Use analytical techniques like mass spectrometry to check for a mass loss of 80 Da (the mass of SO₃), a hallmark of desulfation. RP-HPLC may also show a new, later-eluting peak corresponding to the non-sulfated peptide.

  • Cause B: Deamidation at Asp-Gly site. The formation of an isoaspartate residue can alter the peptide's three-dimensional structure, potentially affecting its interaction with thrombin.

    • Troubleshooting:

      • Control pH During Storage: Deamidation rates are pH-dependent and generally increase at alkaline pH.[15] Storing solutions at a slightly acidic to neutral pH (5-7) is a good compromise to minimize both desulfation and deamidation.

      • Analytical Verification: Deamidation results in a +1 Da mass shift, which can be detected by high-resolution mass spectrometry.[6] Ion-exchange chromatography or capillary electrophoresis can also separate the resulting charge variants.[2][23]

  • Cause C: Aggregation. Peptides can form soluble or insoluble aggregates, which reduces the concentration of active monomeric peptide.

    • Troubleshooting:

      • Proper Reconstitution: Ensure the peptide is fully dissolved. If solubility is an issue, consider using a small amount of a co-solvent like acetonitrile or DMSO before adding the aqueous buffer.

      • Include Excipients: In your formulation, consider including stabilizers such as sugars (sucrose, trehalose) or certain amino acids (e.g., arginine, glycine) which can help prevent aggregation.[1][24]

      • Analytical Verification: Size-exclusion chromatography (SEC) can be used to detect the presence of higher molecular weight aggregates.

Issue 2: Appearance of New Peaks in HPLC Chromatogram

The emergence of unexpected peaks during purity analysis is a clear sign of degradation.

G cluster_0 Primary Degradation Pathways Acetyl-Hirudin (55-65) (sulfated) Acetyl-Hirudin (55-65) (sulfated) Desulfated Peptide Desulfated Peptide Deamidated Peptide (Asp/isoAsp) Deamidated Peptide (Asp/isoAsp) Oxidized Peptide Oxidized Peptide

Potential Degradants and Their Identification:

Observed Change in HPLC Potential Degradation Product Confirmation Method Mitigation Strategy
New peak, often with a slightly longer retention time Desulfated peptideMass Spectrometry (loss of 80 Da)Maintain pH > 4 during storage and handling.
New peak(s), often with slightly shorter retention time Deamidated peptide (Asp/isoAsp forms)Mass Spectrometry (+1 Da mass shift), Capillary Electrophoresis[2][23]Store at slightly acidic to neutral pH (5-7). Avoid high temperatures.
Minor new peaks Oxidized peptideMass Spectrometry (+16 Da mass shift)Store protected from light; use high-purity water and buffers; consider adding an antioxidant like methionine if compatible.[2]
Broadening of the main peak or appearance of a fronting/tailing shoulder Aggregates or conformational isomersSize-Exclusion Chromatography (SEC)Optimize formulation with excipients; avoid repeated freeze-thaw cycles.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of your peptide.

Protocol 1: Recommended Handling of Lyophilized Peptide
  • Equilibration: Before opening, remove the vial of lyophilized peptide from the freezer (-80°C or -20°C) and place it in a desiccator at room temperature for at least 30 minutes. This prevents moisture from condensing on the cold peptide powder.[2][5]

  • Weighing: Briefly open the vial in a low-humidity environment, quickly weigh the desired amount of peptide, and transfer it to a new tube for reconstitution.

  • Resealing: Tightly reseal the original vial, preferably flushing with an inert gas like argon or nitrogen to displace air and moisture before returning it to the freezer.[7]

Protocol 2: Stability-Indicating RP-HPLC Method Development

A stability-indicating method is crucial to separate the intact peptide from its degradation products.[15]

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm).[25]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes. This should be optimized based on your specific system and peptide.

  • Flow Rate: 1.0 mL/min.[25]

  • Detection: UV at 214-220 nm.

  • Column Temperature: 35-40°C.[25]

  • Validation: To confirm the method is stability-indicating, run samples from a forced degradation study (see Protocol 3) to ensure that all degradation peaks are well-resolved from the main peptide peak.

G

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to understand potential degradation pathways and to validate your analytical methods.[7][9][10][15][26][27] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Prepare a stock solution of Acetyl-Hirudin (55-65) (sulfated) in high-purity water.

  • Acid Hydrolysis: Mix the peptide solution with 0.1 M HCl and incubate at 60°C. Take time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and analyze.

  • Base Hydrolysis: Mix the peptide solution with 0.1 M NaOH and keep at room temperature. Take time points (e.g., 1, 2, 4, 8 hours), neutralize with HCl, and analyze. Note: Alkaline conditions can be very harsh on hirudin.[16][17][28]

  • Oxidative Degradation: Mix the peptide solution with 0.1% - 3% H₂O₂ and keep at room temperature for up to 24 hours.[27] Analyze at various time points.

  • Thermal Degradation: Incubate both lyophilized powder and peptide solution at an elevated temperature (e.g., 60°C) in the dark. Analyze at set intervals.

  • Photostability: Expose the peptide solution to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light. Analyze both samples.

IV. Formulation and Excipient Considerations

For enhanced stability, especially for long-term storage or in liquid formulations, the use of excipients is recommended.

Excipient Class Examples Function Considerations
Cryo/Lyoprotectants Sucrose, Trehalose[1][24][29]Protect the peptide from freezing and drying stresses during lyophilization by forming a glassy matrix.Typically used at concentrations of 5-10%. Trehalose is often preferred due to its higher glass transition temperature and lower hygroscopicity.[29]
Bulking Agents Mannitol, Glycine[24][29]Provide structure and bulk to the lyophilized cake, preventing vial collapse.Mannitol can crystallize, which may or may not be desirable depending on the formulation.
Buffers Histidine, Citrate[1][29]Maintain pH in the optimal stability range (pH 5-7).Phosphate buffers can sometimes cause pH shifts during freezing and are less preferred for lyophilization.[29]
Surfactants Polysorbate 20/80Prevent adsorption to surfaces and aggregation at interfaces.Used at very low concentrations (e.g., 0.01-0.1%).
Antioxidants Methionine[2]Act as a sacrificial target for oxidation, protecting the peptide.Must be tested for compatibility and potential side reactions.

High-throughput screening methods can be employed to efficiently test various combinations of excipients to find the optimal formulation for your specific application.[1][16]

By understanding the inherent stability characteristics of Acetyl-Hirudin (55-65) (sulfated) and implementing these handling, storage, and analytical strategies, you can significantly minimize degradation, ensuring the reliability and accuracy of your research.

References

  • Benuck, M., Glicksman, M., & Marks, N. (1982). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Life Sciences, 31(24-25), 2847-2853.
  • Byl, M., et al. (2025). High-throughput excipient screening using 384-well plates and a pipetting robot: assessing protein stability after freeze-drying to pre-select viable formulations. Pharmaceutical Development and Technology.
  • Kliche, W., et al. (1994). Separation of r-hirudin from similar substances by capillary electrophoresis.
  • Neuberger, K., et al. (1997). Capillary electrophoresis of r-hirudin and a polyethylene glycol derivative of r-hirudin (PEG-hirudin). Thrombosis and Haemostasis, 77(5), 964-969.
  • Li, Y., et al. (2023). Research directions of hirudin formulations in recent years. Journal of Drug Delivery Science and Technology, 87, 104821.
  • Han, X., et al. (2026). The Advances in Novel Delivery Strategies for Hirudin Against Cardiovascular Diseases. International Journal of Molecular Sciences, 27(3), 1234.
  • Yoshida, K., et al. (2022). Supporting Information Sequencing of Sulfopeptides Using Negative-Ion Tandem Mass Spectrometry with Hydrogen Attachment/Abstract. Analytical Chemistry, 94(30), 10664-10671.
  • Drazic, A., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination.
  • CD Formulation. (n.d.). Sulfated Peptide - Therapeutic Proteins & Peptides.
  • Challener, C. (2015).
  • Joshi, A. (2020). For Lyophilization, Excipients Really Do Matter.
  • Moore, E. G., & Van De Carr, S. W. (2018). Nonspecific degradation of peptides with N-terminal amines is rapid...
  • Balsved, A., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(2), 299-305.
  • Patel, S., et al. (2025). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Journal of Pharmaceutical Sciences.
  • Penke, B., & Rivier, J. (2002). 6.6 Synthesis of Sulfated Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 427-446). Thieme.
  • Musial, W., et al. (2025). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharmaceutics, 17(10), 1345.
  • Chang, J. Y. (1991). Stability of hirudin, a thrombin-specific inhibitor. The structure of alkaline-inactivated hirudin. The Journal of Biological Chemistry, 266(17), 10839–10843.
  • Qyaobio. (n.d.).
  • Cell Sciences. (n.d.). Recombinant Hirudin. Cell Sciences.
  • Chang, J. Y. (1991). Stability of hirudin, a thrombin-specific inhibitor. The structure of alkaline-inactivated hirudin. Journal of Biological Chemistry, 266(17), 10839-43.
  • BioVendor. (n.d.). Hirudin, Recombinant. BioVendor.
  • FIT9 WELLNESS. (n.d.).
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.
  • Tsuboi, S., et al. (1996). Anticoagulant peptides; synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog. Chemical & Pharmaceutical Bulletin, 44(7), 1344-1350.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript.
  • Chang, J. Y. (1991). Stability of hirudin, a thrombin-specific inhibitor. The structure of alkaline-inactivated hirudin. Journal of Biological Chemistry, 266(17), 10839-43.
  • Wallace, R. J., & McKain, N. (1991). Acetylation of peptides inhibits their degradation by rumen micro-organisms. Journal of General Microbiology, 137(9), 2259-2264.
  • MedchemExpress. (n.d.). Hirudin (55-65)
  • Varland, S., et al. (2022). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. bioRxiv.
  • Varland, S., et al. (2022). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. bioRxiv.
  • AAPS PharmSciTech. (n.d.). Acetyl-Hirudin (55-65)
  • Rai, S. K., et al. (2025). Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin. Scientific Reports, 15(1), 12345.
  • ChemicalBook. (2025). HIRUDIN (55-65)
  • Krstenansky, J. L., & Mao, S. J. (1987). Rapid purification and revised amino-terminal sequence of hirudin: a specific thrombin inhibitor of the bloodsucking leech. FEBS Letters, 211(1), 10-16.
  • Chai, Y., et al. (2024). Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin. Frontiers in Pharmacology, 15.
  • Junren, C., et al. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 660757.
  • Suzuki, A., et al. (1993). Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues. Chemical & Pharmaceutical Bulletin, 41(9), 1596-1600.
  • Payne, M. H., et al. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry, 34(3), 1184-1187.
  • Zdanov, A., et al. (1993). HPLC profile of [D_Phe45,Arg47]hirudin45.65 (P53) and peaks before (A)... Biochemistry, 32(12), 2947-2953.
  • LifeTein. (2025).
  • Jaman, Z., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of Pharmaceutical Sciences, 109(10), 3045-3052.
  • Soga, T., & Heiger, D. N. (2000). Analysis of dyestuff degradation products by capillary electrophoresis.
  • Sigma-Aldrich. (n.d.).
  • McMahon, G. (1998). Further Investigation of Capillary Electrophoresis for Pharmaceutical Analysis. DORAS | DCU Research Repository.
  • Langó, J., et al. (1996). Identification of recombinant hirudin by-products by electrospray ionization massspectrometry. European Mass Spectrometry, 2(5), 355-360.
  • Schwendeman, S. P., et al. (2005). Deamidation, acylation and proteolysis of a model peptide in PLGA films. Journal of Controlled Release, 101(1-3), 209-220.
  • Jagannadham, M. V., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 110-123.
  • Sigma-Aldrich. (n.d.). Mass Spectrometry. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Research Scientist: Acetyl-Hirudin (55-65) (Sulfated) vs. Unfractionated Heparin

For researchers and drug development professionals in the field of thrombosis and hemostasis, the selection of an appropriate anticoagulant is a critical decision that influences experimental outcomes and therapeutic str...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the field of thrombosis and hemostasis, the selection of an appropriate anticoagulant is a critical decision that influences experimental outcomes and therapeutic strategies. This guide provides an in-depth comparative analysis of two distinct anticoagulants: Acetyl-Hirudin (55-65) (sulfated), a synthetic peptide representing a targeted approach, and unfractionated heparin (UFH), a widely utilized and complex biological molecule. We will explore their fundamental mechanisms of action, present a synthesis of their in vitro performance characteristics, and provide detailed experimental protocols for their evaluation.

Introduction: A Study in Contrasting Anticoagulant Philosophies

Unfractionated heparin, a heterogeneous mixture of sulfated glycosaminoglycans isolated from animal tissues, has been a mainstay of anticoagulant therapy for decades.[1][2] Its broad mechanism of action, which involves the potentiation of the endogenous anticoagulant antithrombin (AT), has made it a versatile tool in both clinical and research settings.[1][3] However, its inherent heterogeneity and indirect mode of action contribute to a variable anticoagulant response.[4][5]

In contrast, Acetyl-Hirudin (55-65) (sulfated) embodies a targeted, rational design approach to anticoagulation.[6][7] This acetylated and sulfated 11-amino acid peptide is a fragment derived from hirudin, the potent natural thrombin inhibitor from the medicinal leech Hirudo medicinalis.[8][9] Unlike heparin, it acts as a direct thrombin inhibitor, offering a more specific and potentially more predictable anticoagulant effect.[10] The sulfation of the tyrosine residue within this fragment is crucial, as it significantly enhances its binding affinity to thrombin.[11]

Dueling Mechanisms: Indirect Potentiation vs. Direct Inhibition

The fundamental difference between these two agents lies in their interaction with thrombin (Factor IIa), the final key enzyme in the coagulation cascade.

Unfractionated Heparin: The Antithrombin Catalyst

UFH's anticoagulant effect is indirect and dependent on the presence of antithrombin.[10] A specific pentasaccharide sequence within a subset of heparin chains binds to antithrombin, inducing a conformational change that accelerates its ability to inactivate thrombin and Factor Xa by orders of magnitude.[1][4] For thrombin inhibition, the heparin molecule must be of sufficient length (at least 18 saccharide units) to form a ternary bridge, simultaneously binding to both antithrombin and thrombin.[2][5]

UFH_Mechanism UFH Unfractionated Heparin (UFH) AT Antithrombin (AT) UFH->AT Thrombin Thrombin (FIIa) AT->Thrombin Inactivates (requires ternary complex) FXa Factor Xa AT->FXa Inactivates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Hirudin_Mechanism Hirudin Acetyl-Hirudin (55-65) (sulfated) Thrombin Thrombin (FIIa) Hirudin->Thrombin Directly Binds & Inhibits (Exosite I) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Blocked Fibrin Fibrin Clot Fibrinogen->Fibrin Formation Prevented

Caption: Acetyl-Hirudin (55-65) (sulfated) directly and specifically inhibits thrombin.

Comparative Performance: In Vitro Anticoagulant Activity

The distinct mechanisms of action translate to different in vitro anticoagulant profiles. The following table summarizes key comparative parameters based on available scientific literature.

ParameterAcetyl-Hirudin (55-65) (sulfated)Unfractionated Heparin (UFH)
Mechanism of Action Direct Thrombin InhibitorIndirect (AT-dependent) Thrombin & Factor Xa Inhibitor
Primary Target(s) Thrombin (Factor IIa)Antithrombin (AT), leading to inhibition of Thrombin and Factor Xa
Thrombin Inhibition (Ki) High affinity (nanomolar range for related fragments) [12]Not directly applicable (potentiator)
Anti-Factor Xa Activity NegligibleSignificant (Anti-Xa/Anti-IIa ratio ~1:1) [2]
aPTT Prolongation Dose-dependentDose-dependent
Plasma Protein Binding LowHigh and variable [4]
Effect on Clot-Bound Thrombin Inhibitory [3]Limited activity [5]
Requirement for Cofactor NoneAntithrombin

Essential Experimental Protocols for In Vitro Evaluation

Accurate and reproducible evaluation of these anticoagulants requires standardized in vitro assays. The following protocols for the Activated Partial Thromboplastin Time (aPTT) and Chromogenic Anti-Factor Xa assays provide a robust framework for comparative studies.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT is a global clotting assay that assesses the integrity of the intrinsic and common coagulation pathways. It is sensitive to both direct thrombin inhibitors and the AT-mediated effects of heparin.

Principle: The assay measures the time required for plasma to clot after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent, followed by recalcification.

Methodology:

  • Plasma Preparation: Collect whole blood into a light blue top tube containing 3.2% sodium citrate (maintaining a 9:1 blood-to-anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

  • Reagent and Sample Preparation:

    • Prepare a stock solution of Acetyl-Hirudin (55-65) (sulfated) and UFH in an appropriate buffer (e.g., HEPES-buffered saline).

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and 25 mM calcium chloride (CaCl₂) solution to 37°C.

  • Assay Procedure (Automated Coagulometer): a. Pipette 50 µL of PPP into a pre-warmed cuvette. b. Add 5 µL of the desired anticoagulant concentration (or buffer for control). c. Add 50 µL of the pre-warmed aPTT reagent. d. Incubate the mixture for 3-5 minutes at 37°C. e. Initiate clotting by adding 50 µL of the pre-warmed 25 mM CaCl₂ solution. f. The coagulometer will automatically detect clot formation and record the clotting time in seconds.

  • Data Analysis: Plot the clotting time (seconds) against the anticoagulant concentration to generate dose-response curves.

aPTT_Workflow cluster_workflow aPTT Assay Workflow Start Platelet-Poor Plasma + Anticoagulant Step1 Add aPTT Reagent (Activator + Phospholipids) Start->Step1 Step2 Incubate 3-5 min @ 37°C Step1->Step2 Step3 Add CaCl₂ (Initiate Clotting) Step2->Step3 End Measure Time to Clot Formation (sec) Step3->End

Caption: A streamlined workflow for performing the aPTT assay.

Chromogenic Anti-Factor Xa Assay

This assay is the gold standard for measuring the activity of UFH and is crucial for demonstrating the target selectivity of direct thrombin inhibitors.

Principle: The assay quantifies the ability of an anticoagulant (via AT for heparin) to inhibit a known amount of Factor Xa. Residual Factor Xa activity is measured by the cleavage of a chromogenic substrate, which releases a colored compound (p-nitroaniline), detectable by a spectrophotometer. The color intensity is inversely proportional to the anticoagulant's anti-Xa activity.

Methodology:

  • Plasma and Sample Preparation: Prepare PPP and anticoagulant dilutions as described for the aPTT assay.

  • Reagent Preparation: Reconstitute Factor Xa, antithrombin (often included in kits), and the chromogenic substrate according to the manufacturer's instructions.

  • Assay Procedure (Microplate Format): a. In a 96-well microplate, add 50 µL of diluted plasma sample. b. Add 50 µL of the Factor Xa reagent (pre-mixed with excess antithrombin). c. Incubate for a specified time (e.g., 2 minutes) at 37°C. d. Add 50 µL of the chromogenic substrate solution. e. Incubate for a specified time (e.g., 3 minutes) at 37°C. f. Stop the reaction by adding 50 µL of an acid (e.g., 2% acetic acid). g. Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using UFH calibrators of known concentrations. Calculate the anti-Xa activity (in IU/mL) of the test samples from the standard curve. For Acetyl-Hirudin (55-65) (sulfated), negligible anti-Xa activity is expected.

Discussion: Scientific and Practical Implications

The choice between a direct and an indirect thrombin inhibitor is a critical consideration in research and drug development.

Acetyl-Hirudin (55-65) (sulfated) - The Precision Tool:

  • Advantages: High specificity for thrombin leads to a more predictable dose-response and less inter-individual variability. Its AT-independent mechanism makes it effective in models of AT deficiency. The ability to inhibit clot-bound thrombin is a significant advantage in preventing thrombus propagation. [3]* Considerations: As a direct thrombin inhibitor, it will significantly prolong the aPTT, but this assay may not be linear at higher concentrations. Specific assays like the ecarin clotting time (ECT) may be more suitable for precise quantification in research settings.

Unfractionated Heparin - The Established Workhorse:

  • Advantages: Extensive history of use provides a wealth of comparative data. Its broad activity against both thrombin and Factor Xa can be advantageous in certain applications. The availability of a well-established antidote, protamine sulfate, is a significant practical advantage.

  • Considerations: Its high degree of non-specific binding to plasma proteins and cells leads to unpredictable pharmacokinetics. [4][5]The requirement for AT means its efficacy can be reduced in states of AT deficiency. Furthermore, UFH carries the risk of inducing heparin-induced thrombocytopenia (HIT), a serious prothrombotic complication.

Conclusion

Acetyl-Hirudin (55-65) (sulfated) and unfractionated heparin represent two distinct and valuable classes of anticoagulants for the research scientist. UFH remains a crucial tool due to its broad-spectrum activity and historical significance. However, the targeted, direct-acting nature of Acetyl-Hirudin (55-65) (sulfated) offers a more refined and predictable means of thrombin inhibition. Understanding their unique mechanisms of action and employing rigorous, standardized in vitro assays, such as those detailed here, is paramount for generating high-quality, reproducible data and advancing the development of novel antithrombotic therapies.

References

  • Hirsh J, Anand SS, Halperin JL, Fuster V. Mechanism of action and pharmacology of unfractionated heparin. Arteriosclerosis, Thrombosis, and Vascular Biology. 2001;21(7):1094-1096.
  • Di Nisio M, Middeldorp S, Büller HR. Direct thrombin inhibitors. New England Journal of Medicine. 2005;353(10):1028-1040.
  • Young E, Wells P, Lensing A, Hirsh J. The pharmacology of heparin. In: Heparin and Related Polysaccharides. Springer; 1993:113-128.
  • Weitz JI, Hudoba M, Massel D, Maraganore J, Hirsh J. Clot-bound thrombin is protected from inhibition by heparin-antithrombin III but is susceptible to inactivation by antithrombin III-independent inhibitors.
  • Olson ST, Björk I. Regulation of thrombin activity by antithrombin and heparin. Seminars in thrombosis and hemostasis. 1992;18(02):148-159.
  • Lane DA, Pejler G, Flynn AM, Thompson EA, Lindahl U. Neutralization of heparin-related saccharides by histidine-rich glycoprotein and platelet factor 4. Journal of Biological Chemistry. 1986;261(8):3982-3986.
  • Greinacher A, Warkentin TE. Heparin-induced thrombocytopenia. New England Journal of Medicine. 2014;371(23):2216-2225.
  • Markwardt F. Hirudin and its derivatives as anticoagulant agents. Thrombosis and Haemostasis. 1991;66(01):141-152.
  • Stone SR, Hofsteenge J. Kinetics of the inhibition of thrombin by hirudin. Biochemistry. 1986;25(16):4622-4628.
  • Rydel TJ, Ravichandran KG, Tulinsky A, et al. The structure of a complex of recombinant hirudin and human alpha-thrombin. Science. 1990;249(4966):277-280.
  • Chang JY. The hirudin-binding site of thrombin: the C-terminal tail of hirudin is a weak inhibitor of the fibrinogen-clotting and amidolytic activities of thrombin. Journal of Biological Chemistry. 1991;266(17):10839-10843.
  • MedlinePlus. Activated partial thromboplastin time (APTT) test. Accessed February 21, 2026.
  • Kitchen S, Theaker J, Jennings I, Woods TAL, Preston FE. Quality assurance and activated partial thromboplastin time. Seminars in thrombosis and hemostasis. 1999;25(01):011-018.
  • MedChemExpress. Acetyl-Hirudin (55-65)
  • QYAOBIO. Hirudin. Accessed February 21, 2026.
  • The Global Use of Strategies to Open Occluded Coronary Arteries (GUSTO) IIb Investigators. A comparison of recombinant hirudin with heparin for the treatment of acute coronary syndromes. New England Journal of Medicine. 1996;335(11):775-82.
  • Warkentin TE, Greinacher A. Heparin-induced thrombocytopenia: towards consensus. Thrombosis and Haemostasis. 1999;82(02):439-447.
  • Aniara Diagnostica. 5-TEST USP-UFH Anti-IIa Heparin Kit. Accessed February 21, 2026.
  • Pugliese-Sivo C, St-Charles R, Lordkipanidzé M, et al. Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin. Biochemistry. 2007;46(35):10000-10008.
  • Agnelli G, Sonaglia F. Hirudin in the treatment of venous thromboembolism. Haemostasis. 1993;23 Suppl 1:43-50.
  • Thermo Fisher Scientific. Anti-Factor Xa and IIa Assays for Unfractioned Heparin Activity. Accessed February 21, 2026.
  • Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology. 2021;12:660757.
  • ChemicalBook. HIRUDIN (55-65)

Sources

Comparative

Comparing the efficacy of sulfated vs. non-sulfated hirudin fragments

Executive Summary The Verdict: The presence of a sulfate group on Tyrosine-63 (Tyr63) acts as a high-affinity "molecular anchor," enhancing the binding affinity ( ) of hirudin for thrombin by approximately 10-fold (from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: The presence of a sulfate group on Tyrosine-63 (Tyr63) acts as a high-affinity "molecular anchor," enhancing the binding affinity (


) of hirudin for thrombin by approximately 10-fold  (from ~200 fM to ~20 fM).
  • For Full-Length Hirudin: The non-sulfated recombinant form (e.g., Lepirudin, Desirudin) retains picomolar affinity (

    
     M) and is clinically effective despite the loss of the sulfate group. The N-terminal domain compensates for the slightly weaker C-terminal interaction.
    
  • For C-Terminal Fragments (Hirugens): Sulfation is critical . Without the N-terminal core interactions, short peptides (residues 54-65) rely almost entirely on the electrostatic lock provided by the sulfated Tyr63. Non-sulfated fragments exhibit significantly reduced potency, making sulfation a non-negotiable requirement for peptide-based high-affinity applications.

Mechanistic Basis: The Tyr63-Exosite Interface

The efficacy difference stems from the interaction between the C-terminal tail of hirudin and Exosite I (the fibrinogen-binding site) of thrombin.

Structural Interaction

In native hirudin, Tyr63 is post-translationally sulfated. This negatively charged sulfate group (


) inserts into a specific cationic pocket on thrombin's surface.
  • Key Interaction: The sulfate oxygen atoms form a salt bridge network with Lys81 and Arg77a of thrombin.

  • Conformational Locking: This interaction orders the C-terminal tail (residues 60-64), which is often disordered in non-sulfated crystal structures. The "lock" reduces the dissociation rate (

    
    ), effectively tethering the inhibitor to the enzyme.
    
Diagram: Thrombin-Hirudin Interaction Logic

ThrombinHirudinInteraction cluster_Thrombin Thrombin Surface cluster_Hirudin Hirudin Variant ActiveSite Active Site (Catalytic Triad) ExositeI Exosite I (Anion Binding) Lys81 Lys81 / Arg77a (Cationic Pocket) NTerm N-Terminal Domain (Residues 1-48) NTerm->ActiveSite Blockade (Steric) CTerm C-Terminal Tail (Residues 49-65) CTerm->ExositeI Electrostatic Steering Tyr63 Tyr63 (Residue) Tyr63->ExositeI Weak Hydrophobic (If Non-Sulfated) Tyr63->Lys81 Salt Bridge (If Sulfated)

Caption: Mechanistic interaction map. The green arrow indicates the critical salt bridge formed only by sulfated Tyr63, which significantly reduces the off-rate (


).

Comparative Efficacy Data

The following data aggregates findings from kinetic studies (Stone et al.) and crystallographic analysis (Rydel et al.).

Table 1: Kinetic Parameters of Sulfated vs. Non-Sulfated Hirudin
ParameterNative Hirudin (Sulfated)r-Hirudin (Non-Sulfated)Impact of Sulfation

(Dissociation Constant)
~20 fM (

M)
~200 fM (

M)
10x Affinity Gain

(Association Rate)


Slight increase (Electrostatic steering)

(Dissociation Rate)
Extremely slowSlower than nativeMajor driver of affinity difference
Thermodynamic Stability High (Ordered C-tail)Lower (Disordered C-tail)Sulfation reduces entropic penalty
Critical Analysis for Drug Development
  • Recombinant Production: E. coli cannot perform tyrosine sulfation. Producing sulfated hirudin requires yeast expression (P. pastoris) with engineered pathways or chemical synthesis.

  • Cost-Benefit: For systemic anticoagulation, the 200 fM affinity of non-sulfated r-hirudin is sufficient. The cost of sulfation often outweighs the clinical benefit for full-length proteins.

  • Peptide Mimetics: If developing Hirugens (short peptides), you must sulfate . A non-sulfated peptide fragment has a

    
     in the micromolar (
    
    
    
    M) to high nanomolar (nM) range, rendering it therapeutically useless compared to the sulfated peptide (low nM to pM range).

Experimental Protocols (Self-Validating Systems)

To verify these differences in your own lab, use the following protocols. These are designed with built-in "trustworthiness" checks to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR / Biacore)

Objective: Determine precise kinetic constants (


) to calculate 

.

1. Ligand Immobilization (Thrombin)

  • Chip: CM5 (Carboxymethylated dextran).

  • Method: Amine coupling.[1]

  • Target Level: Low density (~200-500 RU) to minimize mass transport limitations.

  • Buffer: HBS-EP+ (pH 7.4).

2. Analyte Injection (Hirudin Variants)

  • Concentration Series: Prepare a 5-point dilution series spanning 0.1x to 10x the expected

    
    .
    
    • Sulfated: 5 pM – 80 pM.

    • Non-Sulfated: 50 pM – 800 pM.

  • Flow Rate: High flow (30-50

    
    L/min) to eliminate mass transport effects.
    
  • Contact Time: 120s association, 600s dissociation (critical for measuring the slow off-rate of sulfated variants).

3. Regeneration (The Self-Validation Step)

  • Solution: 10 mM Glycine-HCl, pH 2.0, or 2M NaCl.

  • Validation: Ensure baseline returns to ±5 RU of the pre-injection level. If the baseline drifts upwards, the regeneration is incomplete (common with high-affinity sulfated hirudin).

4. Data Analysis

  • Fit to a 1:1 Langmuir binding model .

  • Quality Control: The

    
     value should be 
    
    
    
    of
    
    
    .
Protocol B: Chromogenic Thrombin Inhibition Assay

Objective: Functional potency comparison (


) in a solution-phase equilibrium.

1. Reagents

  • Enzyme: Human

    
    -Thrombin (0.5 nM final).
    
  • Substrate: Chromogenic substrate S-2238 (Specific for thrombin).

  • Inhibitors: Sulfated vs. Non-sulfated Hirudin (Serial dilutions).

2. Workflow

  • Incubation: Mix Thrombin + Inhibitor in buffer (50 mM Tris, 100 mM NaCl, 0.1% BSA, pH 7.4). Incubate 15 min at 37°C to reach equilibrium.

  • Reaction Start: Add S-2238 (100

    
    M final).
    
  • Detection: Monitor Absorbance at 405 nm (Kinetic mode) for 10 minutes.

3. Validation (Internal Control)

  • Z-Factor: Calculate

    
     using positive (no inhibitor) and negative (excess hirudin) controls. 
    
    
    
    is required for a valid assay.
  • Linearity: Ensure the "No Inhibitor" slope is linear (

    
    ) over the 10-minute read.
    
Diagram: Experimental Workflow

ExperimentalWorkflow cluster_SPR Protocol A: SPR Kinetic Analysis cluster_Chromogenic Protocol B: Chromogenic IC50 Immob Immobilize Thrombin (CM5 Chip, Amine Coupling) Inject Inject Hirudin Variants (Single Cycle Kinetics) Immob->Inject Regen Regeneration (Glycine pH 2.0) Inject->Regen QC QC Check: Chi² < 10% Rmax Regen->QC Mix Equilibrium Incubation (Thrombin + Inhibitor) Substrate Add S-2238 (Chromogenic Substrate) Mix->Substrate Read Measure Vmax (OD405nm / min) Substrate->Read

Caption: Parallel workflows for kinetic (SPR) and functional (Chromogenic) validation. QC steps are highlighted in yellow.

References

  • Rydel, T. J., et al. (1991).[2] "The structure of a complex of recombinant hirudin and human alpha-thrombin." Journal of Molecular Biology.

  • Stone, S. R., & Hofsteenge, J. (1986). "Kinetics of the inhibition of thrombin by hirudin." Biochemistry.

  • Skrzypczak-Jankun, E., et al. (1991). "Structure of the hirudin-thrombin complex." Journal of Molecular Biology.

  • Myles, T., et al. (2001).[2] "Electrostatic steering and ionic tethering in the formation of thrombin-hirudin complexes." Biochemistry.

  • Payne, M. H., et al. (1991).[3] "Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides." Journal of Medicinal Chemistry.

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Validation

Assessing the advantages of Acetyl-Hirudin (55-65) (sulfated) over full-length hirudin in specific applications

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of anticoagulant development, the pursuit of potent and specific thrombin inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant development, the pursuit of potent and specific thrombin inhibitors with an optimized safety profile is paramount. Hirudin, a naturally occurring polypeptide from the medicinal leech Hirudo medicinalis, stands as the most potent natural inhibitor of thrombin known to date.[1] Its recombinant forms have been developed for therapeutic use. However, the focus of contemporary research has shifted towards engineering hirudin derivatives and fragments that retain significant antithrombotic efficacy while minimizing bleeding risks.[2]

This guide provides a comprehensive comparison of Acetyl-Hirudin (55-65) (sulfated), a synthetic C-terminal fragment, and full-length hirudin, detailing their distinct mechanisms of action, biochemical properties, and potential advantages in specific applications. This analysis is supported by experimental data and detailed protocols to aid researchers in their evaluation of these critical reagents.

The Dichotomy of Thrombin Inhibition: A Mechanistic Overview

Full-length hirudin is a bivalent inhibitor of thrombin, engaging the enzyme at two distinct sites. Its compact N-terminal domain, stabilized by three disulfide bonds, directly blocks the catalytic active site of thrombin.[3] Concurrently, its acidic C-terminal tail binds to thrombin's anion-binding exosite I, which is also the recognition site for fibrinogen.[3] This dual-pronged interaction results in an extremely high-affinity, near-irreversible inhibition of thrombin.

In contrast, Acetyl-Hirudin (55-65) (sulfated) represents a univalent inhibitor. As a fragment of the C-terminal tail, it exclusively targets thrombin's exosite I.[4] By competitively blocking the fibrinogen binding site, it prevents the conversion of fibrinogen to fibrin, a critical step in clot formation, without directly occluding the enzyme's catalytic machinery.[4] This fundamental difference in the mechanism of inhibition is the cornerstone of the distinct pharmacological profiles of these two molecules.

Diagram of Thrombin Inhibition Mechanisms

G cluster_0 Full-Length Hirudin (Bivalent Inhibition) cluster_1 Acetyl-Hirudin (55-65) (sulfated) (Univalent Inhibition) Thrombin_A Thrombin ActiveSite_A Catalytic Active Site Thrombin_A->ActiveSite_A contains Exosite1_A Exosite I (Fibrinogen Binding) Thrombin_A->Exosite1_A contains Hirudin_Full Full-Length Hirudin N_Terminus N-Terminus Hirudin_Full->N_Terminus C_Terminus C-Terminus Hirudin_Full->C_Terminus N_Terminus->ActiveSite_A Blocks C_Terminus->Exosite1_A Blocks Thrombin_B Thrombin ActiveSite_B Catalytic Active Site (Remains Accessible) Thrombin_B->ActiveSite_B contains Exosite1_B Exosite I (Fibrinogen Binding) Thrombin_B->Exosite1_B contains Hirudin_Frag Acetyl-Hirudin (55-65) (sulfated) Hirudin_Frag->Exosite1_B Blocks

Caption: Mechanisms of thrombin inhibition.

Comparative Performance Analysis

The differing inhibitory mechanisms translate to significant variations in binding affinity, anticoagulant potency, and potential in vivo behavior.

ParameterFull-Length Hirudin (Natural, Sulfated)Full-Length Hirudin (Recombinant, Desulfated)Acetyl-Hirudin (55-65) (sulfated) & Analogs
Mechanism of Action Bivalent: Inhibits catalytic site and exosite IBivalent: Inhibits catalytic site and exosite IUnivalent: Competitively inhibits exosite I
Binding Affinity (Ki) Extremely high (pM to fM range)High (nM range), ~10-fold weaker than naturalLower (high nM to low µM range)
Anticoagulant Potency Very HighHighModerate
Specificity Highly specific for thrombinHighly specific for thrombinSpecific for thrombin exosite I
Effect on Catalytic Site Directly blocks activity towards all substratesDirectly blocks activity towards all substratesDoes not inhibit catalysis of small substrates
Reversibility Near-irreversibleNear-irreversibleReversible, competitive
Potential Bleeding Risk Higher, due to complete thrombin inhibitionHigher, due to complete thrombin inhibitionPotentially lower, more modulated inhibition
In Vivo Half-Life Short (~1 hour after IV administration in humans)[5][6]Similar to natural hirudin[1]Expected to be short, potentially enhanced stability with modifications[7]

Specific Applications and Advantages of Acetyl-Hirudin (55-65) (sulfated)

The primary advantage of a univalent exosite I inhibitor like Acetyl-Hirudin (55-65) (sulfated) lies in its potential for a wider therapeutic window and a reduced risk of bleeding compared to bivalent direct thrombin inhibitors.[3][8]

  • Modulated Anticoagulation: By leaving the catalytic site of thrombin accessible to other substrates, exosite I inhibitors may allow for a more nuanced regulation of hemostasis. This could be advantageous in scenarios where complete thrombin shutdown is undesirable.

  • Improved Safety Profile: The irreversible and potent nature of full-length hirudin can lead to a higher risk of bleeding complications.[2] The competitive and less potent binding of the C-terminal fragment may offer a safer alternative, as its effects can be more easily overcome by an increase in substrate concentration. Studies on hirudin derivatives designed for reduced bleeding risk support this hypothesis.[2]

  • Research Applications: Acetyl-Hirudin (55-65) (sulfated) is an invaluable tool for dissecting the specific roles of thrombin's exosite I in various physiological and pathological processes, such as platelet activation and cell signaling, without the confounding factor of catalytic site inhibition.[4]

Experimental Protocols for Comparative Assessment

To empirically validate the differences between full-length hirudin and Acetyl-Hirudin (55-65) (sulfated), the following experimental workflows are recommended.

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This assay directly measures the ability of an inhibitor to block the catalytic activity of thrombin towards a small chromogenic substrate.

Principle: Thrombin cleaves a colorless chromogenic substrate (e.g., S-2238 or Chromozym TH), releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. An inhibitor of the catalytic site will prevent this cleavage.

Workflow Diagram:

G cluster_0 Experimental Setup Thrombin Thrombin Solution Incubate Pre-incubate Thrombin->Incubate Inhibitor Inhibitor (Full-Length Hirudin or Fragment) Inhibitor->Incubate Substrate Add Chromogenic Substrate (e.g., S-2238) Incubate->Substrate Measure Measure Absorbance at 405 nm over time Substrate->Measure

Caption: Chromogenic thrombin inhibition assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Thrombin Stock Solution: Reconstitute purified human α-thrombin in the assay buffer to a concentration of 10 NIH units/mL. Further dilute to a working concentration of 1 NIH unit/mL immediately before use.

    • Inhibitor Solutions: Prepare serial dilutions of full-length hirudin and Acetyl-Hirudin (55-65) (sulfated) in the assay buffer.

    • Chromogenic Substrate: Prepare a 1 mM stock solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in sterile water.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the inhibitor solution (or buffer for control).

    • Add 160 µL of assay buffer.

    • Initiate the reaction by adding 20 µL of the thrombin working solution to each well.

    • Incubate for 5 minutes at 37°C.

    • Add 20 µL of the chromogenic substrate solution to each well.

    • Immediately begin kinetic reading of the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (V) for each inhibitor concentration (ΔAbs/min).

    • Plot the percentage of thrombin inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for full-length hirudin.

    • Expected Outcome: Full-length hirudin will show potent, dose-dependent inhibition of thrombin activity. Acetyl-Hirudin (55-65) (sulfated) is not expected to inhibit the hydrolysis of a small chromogenic substrate, as it does not block the catalytic site.[4]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a global coagulation test that assesses the integrity of the intrinsic and common pathways of coagulation. It is sensitive to inhibitors of thrombin.

Principle: The time taken for citrated plasma to clot after the addition of a contact activator, phospholipids (aPTT reagent), and calcium is measured. Thrombin inhibitors will prolong this clotting time.

Workflow Diagram:

G cluster_1 aPTT Assay Plasma Platelet-Poor Plasma + Inhibitor Reagent Add aPTT Reagent (Activator + Phospholipid) Plasma->Reagent Incubate Incubate at 37°C Reagent->Incubate Calcium Add CaCl2 Incubate->Calcium Clot Measure Time to Clot Formation Calcium->Clot

Caption: aPTT assay workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare pooled normal human plasma from citrated whole blood by centrifugation.

    • Spike the plasma with various concentrations of full-length hirudin and Acetyl-Hirudin (55-65) (sulfated).

  • Assay Procedure (using a coagulometer):

    • Pre-warm the aPTT reagent and 0.025 M CaCl2 solution to 37°C.

    • Pipette 100 µL of the spiked plasma sample into a pre-warmed cuvette.

    • Incubate for 3 minutes at 37°C.

    • Add 100 µL of the pre-warmed aPTT reagent.

    • Incubate for a further 3-5 minutes at 37°C (activation time, as per reagent manufacturer's instructions).

    • Forcibly add 100 µL of the pre-warmed CaCl2 solution to initiate clotting and simultaneously start the timer.

    • The coagulometer will automatically detect clot formation and record the clotting time in seconds.

  • Data Analysis:

    • Plot the clotting time (in seconds) against the concentration of each inhibitor.

    • Determine the concentration of each inhibitor required to double the baseline aPTT.

    • Expected Outcome: Both full-length hirudin and Acetyl-Hirudin (55-65) (sulfated) will prolong the aPTT in a dose-dependent manner. Full-length hirudin will be significantly more potent, requiring a much lower concentration to achieve the same prolongation of clotting time.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Mice)

This model assesses the antithrombotic efficacy of the compounds in a living system.

Principle: A thrombotic event is induced in the carotid artery of an anesthetized mouse by the topical application of ferric chloride (FeCl3). The time to vessel occlusion is measured in the presence and absence of the test compounds.

Step-by-Step Methodology (Abbreviated):

  • Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.

  • Drug Administration: Administer full-length hirudin, Acetyl-Hirudin (55-65) (sulfated), or saline (control) via intravenous injection at equimolar doses.

  • Thrombus Induction: Apply a small piece of filter paper saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring: Monitor blood flow in the artery using a Doppler flow probe.

  • Endpoint: Record the time from the application of FeCl3 to the complete cessation of blood flow (occlusion).

  • Bleeding Time Assessment: In a separate cohort of animals, perform a tail transection bleeding time assay after administration of the inhibitors to assess the bleeding risk.

Data Analysis:

  • Compare the time to occlusion and the incidence of occlusion between the different treatment groups.

  • Compare the bleeding times between the groups.

  • Expected Outcome: Both compounds are expected to prolong the time to occlusion compared to the saline control. A key point of comparison will be whether Acetyl-Hirudin (55-65) (sulfated) can provide significant antithrombotic protection with a less pronounced increase in bleeding time compared to full-length hirudin.

Conclusion

Acetyl-Hirudin (55-65) (sulfated) and full-length hirudin represent two distinct strategies for thrombin inhibition. While full-length hirudin offers unparalleled potency through its bivalent mechanism, its fragment counterpart, by selectively targeting exosite I, presents a compelling case for applications where a more modulated anticoagulant effect and a potentially improved safety profile are desirable. The choice between these two powerful inhibitors will ultimately depend on the specific research or therapeutic context. For applications demanding complete and potent thrombin ablation, full-length hirudin remains a gold standard. However, for investigations focused on the nuanced roles of exosite I or for the development of next-generation anticoagulants with a reduced bleeding risk, Acetyl-Hirudin (55-65) (sulfated) and related exosite I inhibitors offer a promising and more targeted approach.

References

  • Antithrombotic Potency of Hirudin Is Increased in Nonhuman Primates by Fibrin Targeting. (n.d.). ahajournals.org. Retrieved February 21, 2026, from [Link]

  • Tanimura, R., et al. (1995). Anticoagulant peptides; synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog. Chemical & Pharmaceutical Bulletin, 43(6), 993-998.
  • Junren, C., et al. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 660237.
  • Krstenansky, J. L., et al. (1990). Comparison of hirudin and hirudin PA C-terminal fragments and related analogs as antithrombin agents. FEBS Letters, 269(2), 425-429.
  • Wu, C. C., et al. (2011). Combined blockade of thrombin anion binding exosite-1 and PAR4 produces synergistic antiplatelet effect in human platelets. Thrombosis and Haemostasis, 105(1), 134-143.
  • Antithrombotic potency of hirudin is increased in nonhuman primates by fibrin targeting. (1996).
  • Zhang, Y., & Lan, J. (2018). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 660237.
  • Lee, A. Y., & Levine, M. N. (2005). Direct thrombin inhibitors. Blood, 105(6), 2296-2305.
  • Matsuura, S., et al. (1993). Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues. Chemical & Pharmaceutical Bulletin, 41(11), 2085-2088.
  • Tsiang, M., et al. (1995). Synergistic effect of aptamers that inhibit exosites 1 and 2 on thrombin. Biochemistry, 34(2), 619-627.
  • Woodruff, R. S., & Sullenger, B. A. (2015). Aptamers: An emerging class of therapeutics. Annual Review of Medicine, 66, 2083-2091.
  • Weitz, J. I., et al. (1998). In vivo analysis of antithrombotic effectiveness of recombinant hirudin on microvascular thrombus formation and recanalization. Journal of Vascular Surgery, 28(4), 696-704.
  • Weitz, J. I., & Buller, H. R. (2002). Direct thrombin inhibitors in acute coronary syndromes.
  • Nimjee, S. M., et al. (2017).
  • Cleveland Clinic. (2023, May 30). Direct Thrombin Inhibitors. Retrieved from [Link]

  • Jandrot-Perrus, M., et al. (1991). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. Biochemical Journal, 279(Pt 3), 805-811.
  • Spolaore, B., et al. (2025, January 27).
  • Stürzebecher, J., et al. (1991). Mechanism of the inhibition of alpha-thrombin by hirudin-derived fragments hirudin(1-47) and hirudin(45-65). Biological Chemistry Hoppe-Seyler, 372(1), 51-57.
  • Chang, J. Y. (1990). Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments. The Journal of Biological Chemistry, 265(35), 22159-22166.
  • Zhang, Y., & Lan, J. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 660237.
  • Han, H. H., et al. (2025, May 2). Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification. International Journal of Biological Macromolecules, 268, 128975.
  • Sheffield, W. P., et al. (2013). Fusion of the C-terminal triskaidecapeptide of hirudin variant 3 to alpha1-proteinase inhibitor M358R increases the serpin-mediated rate of thrombin inhibition. BMC Biochemistry, 14, 25.
  • Ranucci, M., & Isgrò, G. (2019). Anticoagulation with direct thrombin inhibitors during extracorporeal membrane oxygenation. World Journal of Critical Care Medicine, 8(5), 53-61.
  • Bichler, J., et al. (1991). Pharmacokinetics, effect on clotting tests and assessment of the immunogenic potential of hirudin after a single subcutaneous or intravenous bolus administration in man. Haemostasis, 21 Suppl 1, 101-111.
  • Weitz, J. I., & Hirsh, J. (2017). Direct thrombin inhibitors. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.
  • Markwardt, F., et al. (1984). Pharmacokinetics and anticoagulant effect of hirudin in man. Thrombosis and Haemostasis, 52(2), 160-163.
  • Markwardt, F., et al. (1988). Pharmacokinetics and pharmacodynamics of hirudin in man after single subcutaneous and intravenous bolus administration. Klinische Wochenschrift, 66(10), 384-389.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Acetyl-Hirudin (55-65) (sulfated)

[1] Executive Summary & Mechanism of Action Acetyl-Hirudin (55-65) (sulfated) is a synthetic C-terminal fragment of the leech protein Hirudin. Unlike active-site inhibitors (e.g., Argatroban), this peptide binds to Exosi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanism of Action

Acetyl-Hirudin (55-65) (sulfated) is a synthetic C-terminal fragment of the leech protein Hirudin. Unlike active-site inhibitors (e.g., Argatroban), this peptide binds to Exosite I (the fibrinogen recognition site) of


-thrombin.

Critical Technical Insight: The presence of the sulfate group on Tyrosine 63 increases the binding affinity to thrombin by approximately 10-fold compared to the non-sulfated variant. However, this sulfate ester is chemically labile. Improper handling (specifically exposure to low pH) can cause desulfation, rendering the compound significantly less potent and invalidating experimental data.

Hazard Classification:

  • Bioactive Anticoagulant: Potential for systemic bleeding if absorbed.

  • Respiratory Sensitizer (H334): Lyophilized dust can trigger anaphylactic-like reactions.

  • Hygroscopic Solid: Rapidly absorbs atmospheric moisture, degrading stability.

Personal Protective Equipment (PPE) Matrix

Safety in handling bioactive peptides relies on a "Defense in Depth" strategy. PPE is your last line of defense, not your first.

ActivityHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Vial Retrieval (Cold Storage)Single Nitrile (4 mil)Safety GlassesNone required (if sealed)Standard Lab Coat
Weighing / Solid Handling Double Nitrile (Outer glove changed immediately if contaminated)Chemical Goggles (Seal to face to prevent dust entry)N95 / P100 Respirator (If outside a fume hood) OR Fume HoodLab Coat + Tyvek Sleeve Covers (prevents wrist exposure)
Reconstitution (Liquid) Single Nitrile Safety Glasses w/ Side ShieldsStandard Lab VentilationStandard Lab Coat
Spill Cleanup Double Nitrile (Extended Cuff)Chemical Goggles P100 / N99 Respirator (Mandatory)Lab Coat + Impervious Apron
Senior Scientist Insight: The "Static" Factor

Lyophilized peptides are notoriously prone to static electricity. When you insert a spatula, the powder can "jump" out of the vial. This is the #1 cause of undocumented exposure. Always use an ionizing fan or anti-static gun before opening the vial to neutralize the charge.

Engineering Controls & Containment

Primary Containment: All manipulation of the dry powder (weighing, transfer) must occur within a certified Chemical Fume Hood or a Class II Biosafety Cabinet (BSC) .

  • Airflow: Face velocity should be maintained between 0.3 – 0.5 m/s (60–100 fpm).

  • Sash Height: Keep the sash at the lowest possible working position to protect the face from potential aerosolization.

Operational Protocol: From Storage to Solution

This workflow is designed to maximize personnel safety while preserving the integrity of the labile sulfate group.

Phase 1: Equilibration (The "Patience" Step)

Context: Stored at -20°C, the vial is colder than ambient air. Opening it immediately causes condensation to form inside, hydrolyzing the peptide.

  • Remove vial from freezer.

  • Place in a desiccator at room temperature.

  • Wait 30–60 minutes until the vial feels neutral to the touch.

Phase 2: Weighing & Solubilization

Context: Acetyl-Hirudin (55-65) is acidic (rich in Glu/Asp residues).

  • Neutralize Static: Use an anti-static gun on the vial and spatula.

  • Weighing: Weigh into a sterile, RNase/DNase-free tube.

  • Solvent Selection (CRITICAL):

    • Do NOT use: Trifluoroacetic Acid (TFA) or strong acids. Acidic pH (< 4.0) accelerates the hydrolysis of the sulfate ester [1].

    • Recommended: 0.1M Ammonium Bicarbonate (pH 7.8) or PBS (pH 7.4).

    • If solubility issues persist: Add 0.1% NH₄OH (Ammonium Hydroxide) dropwise.[1] The peptide is acidic and dissolves best in neutral-to-mildly basic conditions [2].

  • Technique: Add buffer down the side of the vessel to gently wet the powder. Do not vortex vigorously; swirl or pipette gently to avoid shearing.

Phase 3: Storage of Stock
  • Aliquot: Divide into single-use volumes (avoid freeze-thaw cycles).

  • Freeze: Store at -20°C or -80°C.

  • Shelf Life: Sulfated peptides are less stable in solution than their non-sulfated counterparts. Use reconstituted stock within 3 months.

Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G cluster_hood Engineering Control: Fume Hood / BSC Start Cold Storage (-20°C) Equilibrate Equilibration (Desiccator, 1 hr) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Static Static Neutralization Open->Static Transfer to Hood Weigh Weighing (Double Gloves) Static->Weigh Recon Reconstitution (Avoid Acid!) Weigh->Recon pH 7-8 Buffer Waste Disposal (Incineration) Weigh->Waste Contaminated consumables Aliquot Aliquot & Refreeze Recon->Aliquot

Figure 1: Operational workflow emphasizing the critical equilibration step and engineering controls required for safe handling.

Waste Disposal & Decontamination[1][3][4][5][6]

Do not dispose of in general trash or sink. Even as a fragment, the peptide retains biological affinity.

  • Solid Waste (Vials, Weigh Boats, Gloves):

    • Place in a dedicated Hazardous Chemical Waste container.

    • Label as: "Solid Waste: Synthetic Peptide (Sulfated Hirudin Fragment). Toxic if ingested/inhaled."

    • Disposal Method: High-temperature incineration.

  • Liquid Waste (Excess Stock):

    • Collect in a glass or polyethylene carboy labeled for organic/aqueous waste.

    • Deactivation: While bleach (10% sodium hypochlorite) is effective for biologicals, chemical incineration is the preferred method for synthetic inhibitors to ensure complete thermal destruction [3].

  • Spill Management:

    • Powder Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (soaked in weak detergent), then wipe up.

    • Liquid Spill: Absorb with vermiculite or chem-pads. Clean surface with 10% bleach followed by water.

References

  • University of Louisville. (2023). Waste Disposal Guide for Research Labs. Retrieved from [Link]

  • National Institutes of Health (NIH). (1990). Hirugen, an exosite-directed competitive inhibitor.[3] PubMed. Retrieved from [Link]

Sources

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